Camaric acid
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C35H52O6 |
|---|---|
分子量 |
568.8 g/mol |
IUPAC 名称 |
20-hydroxy-8,8,14,15,19,19-hexamethyl-10-[(E)-2-methylbut-2-enoyl]oxy-21-oxahexacyclo[18.2.2.01,18.02,15.05,14.06,11]tetracos-4-ene-11-carboxylic acid |
InChI |
InChI=1S/C35H52O6/c1-9-21(2)27(36)41-26-19-29(3,4)18-23-22-10-11-25-32(8,31(22,7)14-16-34(23,26)28(37)38)13-12-24-30(5,6)35(39)17-15-33(24,25)20-40-35/h9-10,23-26,39H,11-20H2,1-8H3,(H,37,38)/b21-9+ |
InChI 键 |
RSKOPEQHBSFOLQ-ZVBGSRNCSA-N |
产品来源 |
United States |
Foundational & Exploratory
Camaric Acid: A Comprehensive Technical Dossier
For Researchers, Scientists, and Drug Development Professionals
Abstract
Camaric acid, a naturally occurring pentacyclic triterpenoid, has emerged as a compound of significant scientific interest due to its diverse biological activities. Isolated primarily from plants of the Lantana genus, notably Lantana camara and Lantana montevidensis, it belongs to the oleanane (B1240867) class of triterpenoids.[1] This document provides a detailed technical overview of this compound, encompassing its chemical structure, physicochemical properties, established biological functions, and comprehensive experimental protocols for its isolation and analysis. The information presented herein is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutic agents.
Chemical Identity and Physicochemical Properties
The chemical structure of this compound has been elucidated through extensive spectroscopic analysis. Its systematic IUPAC name is 3,25-epoxy-3α-hydroxy-22β-(2-methyl-2Z-butenoyloxy)-12-oleanen-28-oic acid.[1] The molecule features a pentacyclic oleanane core, which is characteristic of this class of triterpenoids.
A summary of the key chemical and physical properties of this compound is provided in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₃₅H₅₂O₆ | [2][3][4] |
| Molecular Weight | 568.78 g/mol | [2][5] |
| CAS Number | 146450-83-1 | [3][4][6] |
| Appearance | Powder | [7] |
| Melting Point | 188-189 °C | [5] |
| Boiling Point | 654.7±55.0 °C at 760 mmHg | [5] |
| Storage Conditions | 2-8°C, sealed, dry, light-proof | [5] |
Biological Activities and Potential Therapeutic Applications
This compound has demonstrated a range of biological activities, with its anti-inflammatory and nematicidal properties being the most prominently reported.
Anti-inflammatory Activity
In preclinical models, this compound has exhibited significant topical anti-inflammatory effects. The 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema assay is a standard model for evaluating topical anti-inflammatory potential.[5] In this assay, this compound demonstrated potent activity, as detailed in Table 2.
Table 2: Anti-inflammatory Activity of this compound
| Assay | Model | Compound | IC₅₀ (mg/ear) | Reference(s) |
| TPA-induced mouse ear edema | Mouse | This compound | 0.67 | [7] |
The precise molecular mechanism underlying the anti-inflammatory action of this compound is not yet fully elucidated. However, it is hypothesized to involve the modulation of key inflammatory pathways, potentially including the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, or the nuclear factor-kappa B (NF-κB) signaling cascade.[5]
Nematicidal Activity
This compound has shown potent activity against plant-parasitic nematodes, particularly the root-knot nematode Meloidogyne incognita, a major agricultural pest.[8] This suggests its potential as a natural alternative to synthetic nematicides. The nematicidal efficacy of this compound is summarized in Table 3.
Table 3: Nematicidal Activity of this compound
| Target Nematode | Concentration | Exposure Time | Mortality Rate | Reference(s) |
| Meloidogyne incognita | 0.5% | 72 hours | 95.0% | [3][9] |
The mechanism of its nematicidal action is not fully understood but may involve disruption of the nematode's nervous system, a common target for commercial nematicides.[3]
Experimental Protocols
Isolation and Purification of this compound from Lantana camara
The following protocol is a synthesized methodology based on established procedures for the extraction and purification of pentacyclic triterpenoids from Lantana camara.[1]
3.1.1. Plant Material Preparation
-
Collection: Harvest fresh leaves of Lantana camara.
-
Cleaning: Thoroughly wash the leaves with distilled water to remove any debris and contaminants.
-
Drying: Air-dry the leaves in the shade or use an oven at a controlled temperature of 45-55°C until they are brittle.
-
Grinding: Pulverize the dried leaves into a fine powder using a mechanical grinder and store in an airtight container.
3.1.2. Extraction
-
Maceration: Soak the dried leaf powder (e.g., 250 g) in ethyl acetate (B1210297) (e.g., 1-1.5 L) at room temperature for an extended period, allowing for the extraction of triterpenoids.
-
Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
3.1.3. Chromatographic Purification
-
Column Preparation: Prepare a silica (B1680970) gel (60-120 mesh) column using n-hexane as the packing solvent.
-
Elution: Apply the crude extract to the column. Begin elution with 100% n-hexane and gradually increase the polarity by adding ethyl acetate in a stepwise gradient.
-
Fraction Collection: Collect the eluate in separate fractions.
-
Thin-Layer Chromatography (TLC) Analysis: Monitor the fractions using TLC to identify those containing this compound.
-
Crystallization: Combine the pure fractions containing this compound and concentrate them. Allow the concentrated solution to stand for crystallization. The resulting crystals can be washed with the elution solvent to enhance purity.
In Vitro Nematicidal Bioassay
This protocol outlines a standard method for assessing the nematicidal activity of this compound against Meloidogyne incognita.[8]
3.2.1. Nematode Culture and Preparation
-
Culture: Maintain a culture of Meloidogyne incognita on a susceptible host plant, such as tomato (Solanum lycopersicum).
-
Egg Extraction: Gently wash the roots of infected plants and macerate the galls to extract the eggs.
-
Juvenile Hatching: Place the eggs in a Baermann funnel or a similar apparatus to collect the freshly hatched second-stage juveniles (J2).
3.2.2. Assay Procedure
-
Test Solutions: Prepare stock solutions of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO) and make serial dilutions with distilled water to achieve the desired test concentrations.
-
Assay Setup: In a 96-well microtiter plate, add a suspension of a known number of J2s (e.g., 100-200) to each well.
-
Treatment: Add the different concentrations of the this compound test solutions to the wells. Include a negative control (solvent and water) and a positive control (a known commercial nematicide).
-
Incubation: Incubate the plates at room temperature (25-28°C).
-
Mortality Assessment: Observe the nematodes under an inverted microscope at 24, 48, and 72-hour intervals. Nematodes are considered dead if they are immobile and do not respond to probing with a fine needle.
-
Data Analysis: Calculate the percentage of mortality for each treatment and control.
Visualizations
Chemical Structure of this compound
Caption: Chemical structure of this compound highlighting the oleanane core and key functional groups.
Logical Workflow for Isolation and Bioactivity Screening
Caption: Workflow for the isolation of this compound and subsequent bioactivity screening.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Naturally‐occurring nematicides of plant origin: two decades of novel chemistries - PMC [pmc.ncbi.nlm.nih.gov]
Camaric Acid: A Technical Guide to its Natural Sources and Biosynthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Camaric acid, a pentacyclic triterpenoid (B12794562) of the oleanane-type, is a natural product found in the plant kingdom. This technical guide provides a comprehensive overview of the current scientific knowledge regarding its natural sources, biosynthesis, and the experimental methodologies used for its study. This document is intended to serve as a valuable resource for professionals in the fields of natural product chemistry, pharmacology, and drug development.
While the initial query for "this compound" may sometimes be confounded with the more widely known "Carminic acid," a red pigment from cochineal insects, this guide will focus on the distinct pentacyclic triterpenoid, this compound, primarily isolated from plants of the Lantana genus. A separate section will briefly address Carminic acid to clarify the distinction.
Natural Sources of this compound
This compound is predominantly isolated from Lantana camara, a flowering shrub belonging to the Verbenaceae family. This plant is recognized for its diverse phytochemical composition, which includes a variety of pentacyclic triterpenoids.[1] this compound, along with other related triterpenoids such as oleanolic acid and lantanolic acid, has been successfully isolated from the aerial parts, particularly the leaves, of Lantana camara.[1][2]
Quantitative Data
Specific quantitative data for the yield of pure this compound from Lantana camara is not extensively reported in the available literature. However, the yields of total crude triterpenoids and related compounds from this plant can provide a useful benchmark for extraction efficiency.
| Plant Part | Extraction Method | Compound/Fraction | Yield (% of dry weight) | Reference |
| Leaves | Not specified | Crude Triterpenoids (Lantadenes) | 0.45% | [1] |
| Leaves | Not specified | Crude Triterpenoids (Lantadenes) | 0.31% - 0.53% | [1] |
| Roots | Microwave-Assisted | Oleanolic Acid | 1.23% | |
| Aerial Parts | Toluene Extraction | "LC-01" (Crude Fraction) | 1.2% | |
| Leaves | Methanolic Extract | Total Phenols | 32.4% | |
| Leaves | Methanolic Extract | Alkaloids | 3.5% | |
| Leaves | Methanolic Extract | Saponins | 12.1% | |
| Leaves | Methanolic Extract | Flavonoids | 16.5% |
Biosynthesis of this compound
As an oleanane-type pentacyclic triterpenoid, this compound is synthesized in plants through the mevalonate (B85504) (MVA) pathway. This pathway is responsible for the biosynthesis of a vast array of isoprenoids.
The biosynthesis of the oleanane (B1240867) backbone begins with the universal precursor, 2,3-oxidosqualene (B107256), which is formed from the MVA pathway. The key committed step is the cyclization of 2,3-oxidosqualene to β-amyrin, catalyzed by the enzyme β-amyrin synthase (BAS), a member of the oxidosqualene cyclase (OSC) family. Following the formation of the β-amyrin skeleton, a series of oxidative modifications, catalyzed by cytochrome P450 monooxygenases (P450s), leads to the formation of various oleanane-type triterpenoids, including this compound. These modifications can include hydroxylations and carboxylations at various positions on the triterpenoid scaffold.
The following diagram illustrates the putative biosynthetic pathway of this compound, starting from the central precursor 2,3-oxidosqualene.
Experimental Protocols
Isolation and Purification of this compound from Lantana camara
The following is a generalized protocol for the isolation and purification of this compound, synthesized from established methods for pentacyclic triterpenoids from Lantana camara.
1. Plant Material Collection and Preparation:
-
Collection: Gather fresh, healthy leaves of Lantana camara.
-
Cleaning: Thoroughly wash the leaves with distilled water to remove any debris and contaminants.
-
Drying: Shade-dry the leaves at room temperature or in an oven at a controlled temperature of 45-55°C until brittle.
-
Grinding: Pulverize the dried leaves into a fine powder using a mechanical grinder and store in an airtight container.
2. Extraction:
-
Maceration: Macerate a known quantity of the dried leaf powder (e.g., 250 g) in a suitable solvent such as ethyl acetate (B1210297). Use a sufficient volume to fully submerge the powder.
-
Filtration and Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.
3. Chromatographic Purification:
-
Column Chromatography: Prepare a silica (B1680970) gel (60-120 mesh) column packed in a non-polar solvent like n-hexane.
-
Fractionation: Apply the crude extract to the column and elute with a gradient of solvents with increasing polarity (e.g., n-hexane and ethyl acetate mixtures).
-
Thin-Layer Chromatography (TLC): Monitor the collected fractions by TLC to identify those containing this compound.
-
Further Purification: Pool the fractions containing this compound and subject them to further column chromatography or preparative HPLC to yield the pure compound.
4. Structural Elucidation:
-
Confirm the structure of the isolated compound using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
The following diagram illustrates a general workflow for the isolation and identification of this compound.
Elucidation of the Biosynthetic Pathway
Studying the biosynthesis of triterpenoids like this compound often involves a combination of molecular biology, analytical chemistry, and bioinformatics. A general approach is outlined below.
1. Transcriptome Analysis:
-
Sequence the transcriptome of Lantana camara tissues where this compound is produced to identify candidate genes involved in its biosynthesis, such as oxidosqualene cyclases (OSCs) and cytochrome P450s.
2. Heterologous Expression:
-
Clone the candidate genes into a suitable expression host, such as Saccharomyces cerevisiae (yeast) or Nicotiana benthamiana.
-
Culture the engineered host and induce gene expression.
3. Metabolite Analysis:
-
Extract metabolites from the engineered host.
-
Analyze the extracts using GC-MS or LC-MS to identify the products of the expressed enzymes. This can confirm the function of the enzymes in the biosynthetic pathway.
Point of Clarification: this compound vs. Carminic Acid
It is crucial to distinguish this compound from Carminic acid, as the latter is the subject of more extensive research and can be a source of confusion.
-
This compound: A pentacyclic triterpenoid of the oleanane-type, primarily found in Lantana camara. Its biosynthesis follows the mevalonate pathway.
-
Carminic Acid: A C-glycosylated anthraquinone, a red pigment produced by cochineal insects (Dactylopius coccus). Its biosynthesis is via the polyketide pathway.
The distinct chemical structures and biosynthetic origins underscore that these are two different natural products.
Conclusion
This compound is an oleanane-type pentacyclic triterpenoid with its primary natural source being the plant Lantana camara. Its biosynthesis is understood to proceed through the mevalonate pathway, with β-amyrin as a key intermediate. While detailed quantitative data and specific biosynthetic studies on this compound are limited, the general methodologies for the isolation, characterization, and biosynthetic elucidation of triterpenoids provide a solid framework for future research. Further investigation is warranted to fully characterize the biosynthetic pathway of this compound and to explore its potential pharmacological activities.
References
Lantana camara as a source of Camaric acid
An In-depth Technical Guide to Lantana camara as a Source of Camaric Acid
Introduction
Lantana camara, a resilient flowering shrub from the Verbenaceae family, is recognized for its extensive phytochemical diversity. Among the compounds it produces are a variety of pentacyclic triterpenoids, which have garnered significant interest from the scientific community for their potential therapeutic applications.[1] This class of molecules includes this compound, a compound that, along with others like oleanolic acid and lantanilic acid, has been isolated from the aerial parts of the plant.[1] Research has highlighted the potential of these compounds in various biological activities, including anti-inflammatory and nematicidal effects.[1][2][3]
This technical guide provides a consolidated overview of Lantana camara as a source of this compound, targeting researchers, scientists, and professionals in drug development. It details the methodologies for extraction and purification, presents available quantitative data, and illustrates key processes and potential biological pathways.
Experimental Protocols
The following sections describe detailed methodologies for the isolation of this compound from Lantana camara and for the assessment of its biological activities. These protocols are synthesized from established methods found in the scientific literature.[1][4]
Isolation and Purification of this compound
The general workflow for isolating this compound involves the preparation of plant material, solvent extraction, and subsequent chromatographic purification.
1. Plant Material Preparation:
-
Collection: Fresh, healthy leaves of Lantana camara are gathered.[1]
-
Cleaning: The leaves are thoroughly washed with distilled water to eliminate debris, dust, and other surface contaminants.[1]
-
Drying: The cleaned leaves are shade-dried at room temperature or in an oven at a controlled temperature of 45-55°C until they become brittle.[1]
-
Grinding: A mechanical grinder is used to pulverize the dried leaves into a fine powder, which is then stored in an airtight container to prevent moisture absorption.[1]
2. Crude Solvent Extraction:
-
Maceration: A specific quantity of the dried leaf powder (e.g., 250 g) is submerged and macerated in a suitable solvent.[1] Ethyl acetate (B1210297) is a commonly recommended solvent for this process.[1][5] A sufficient volume (e.g., 1-1.5 Liters) is used to ensure the powder is fully submerged.[1]
-
Concentration: The resulting extract is concentrated using a rotary evaporator at a controlled temperature (e.g., 45°C) to yield the crude extract.[5]
3. Chromatographic Purification:
-
Column Preparation: A chromatography column is prepared using silica (B1680970) gel (60-120 mesh) packed in a non-polar solvent such as n-hexane.[1]
-
Elution: The crude extract is loaded onto the column and eluted using a gradient of solvents, typically starting with non-polar solvents and gradually increasing polarity. A common solvent system is a mixture of n-hexane and ethyl acetate, with the polarity increased incrementally (e.g., 80:20 n-hexane:ethyl acetate).[1][5]
-
Fraction Collection: Fractions are collected throughout the elution process.[5]
-
Analysis: Thin-Layer Chromatography (TLC) is used to analyze the collected fractions to identify those containing this compound.
-
Final Purification: Fractions rich in this compound are combined, concentrated, and may be subjected to further purification steps like recrystallization to obtain the pure compound.
Caption: Workflow for the isolation of this compound from Lantana camara.
Protocols for Biological Activity Assessment
1. Nematicidal Activity Assay:
-
Target Organism: The root-knot nematode, Meloidogyne incognita, is a common target for nematicidal assays.[3]
-
Compound Preparation: this compound is dissolved in a suitable solvent to create a stock solution, which is then diluted to the desired test concentrations (e.g., 0.5% or 1%).[2][3]
-
Assay: A known number of nematode larvae are exposed to the test solutions.
-
Data Collection: Mortality rates are recorded at specific time intervals (e.g., 24 hours).[2] A control using the solvent and a positive control with a known nematicide (e.g., Furadan) are run in parallel.[3]
2. Antibacterial Activity (Broth Microdilution Method):
-
Inoculum Preparation: Bacterial strains are cultured in an appropriate broth (e.g., Mueller-Hinton Broth) to a standardized cell density (e.g., 10⁵ CFU/mL).[4]
-
Compound Preparation: A stock solution of this compound is prepared in a solvent like DMSO and then serially diluted in a 96-well microtiter plate to achieve a range of concentrations.[4]
-
Incubation: The bacterial inoculum is added to each well, and the plate is incubated under appropriate conditions.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that visibly inhibits bacterial growth.[4]
3. Cytotoxicity (MTT Assay):
-
Cell Culture: Human cancer cell lines (e.g., A375, HepG2) are cultured in a suitable medium and seeded into 96-well plates.
-
Compound Treatment: Cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24-48 hours).
-
MTT Addition: MTT reagent is added to each well, and the plate is incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Data Analysis: The formazan crystals are dissolved, and the absorbance is measured. Cell viability is calculated, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.[4]
Quantitative Data
While specific quantitative data for pure this compound is limited in the literature, the yields of related triterpenoid (B12794562) fractions provide a useful benchmark.[1] The biological activity of this compound has been quantified in nematicidal assays.
Table 1: Yield of Triterpenoid Fractions from Lantana camara
| Compound/Fraction | Plant Part | Extraction/Isolation Method | Yield (% of Dry Weight) | Reference(s) |
|---|---|---|---|---|
| Crude Triterpenoids (Lantadenes) | Leaves | Not specified | 0.45% | [1] |
| Crude Triterpenoids (Lantadenes) | Leaves | Not specified | 0.31% - 0.53% | [1] |
| Oleanolic Acid | Roots | Microwave-Assisted | 1.23% | [1][6] |
| "LC-01" (Crude Fraction) | Aerial Parts | Toluene Extraction | 1.2% |[1] |
Table 2: Biological Activity of this compound
| Activity | Assay/Model | Target | Result | Concentration | Reference(s) |
|---|---|---|---|---|---|
| Nematicidal | In vitro mortality | Meloidogyne incognita | 95% mortality | 0.5% | [3] |
| Nematicidal | In vitro mortality | Meloidogyne incognita | 100% mortality | 1% | [2] |
| Antibacterial | Not specified | Various bacterial strains | Inhibitory effects noted | Not specified | [4] |
| Anti-inflammatory | Not specified | Not specified | Activity noted | Not specified | [1][4] |
| Cytotoxic | Not specified | Not specified | Activity noted | Not specified |[4] |
Note: Specific MIC and IC₅₀ values for this compound's antibacterial and cytotoxic activities are not consistently reported in the reviewed literature.[4]
Signaling Pathways and Mechanisms of Action
The precise molecular mechanisms and signaling pathways through which this compound exerts its biological effects are not yet well-elucidated in the scientific literature.[4] However, based on its reported anti-inflammatory properties, a putative mechanism involves the inhibition of the NF-κB (Nuclear Factor-kappa B) signaling pathway, a critical regulator of inflammation.[1][4]
Inflammatory stimuli typically activate the IKK complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation, releasing the NF-κB (p50/p65) dimer. The freed NF-κB translocates to the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes, such as those for cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2). It is hypothesized that this compound may interfere with this cascade, possibly by inhibiting the phosphorylation of IκBα, thereby preventing NF-κB activation and reducing the inflammatory response.
Caption: Putative anti-inflammatory action of this compound via the NF-κB pathway.
Conclusion
Lantana camara stands out as a promising natural source of this compound, a pentacyclic triterpenoid with demonstrated biological activities, particularly notable nematicidal effects.[2][3] The methodologies for its isolation are well-established, relying on standard phytochemical techniques.[1][5] However, the current body of literature reveals gaps in our understanding. There is a need for more comprehensive quantitative data, including specific yields of pure this compound from various extraction methods and detailed dose-response data (IC₅₀, MIC) for its diverse biological effects.
To fully harness the therapeutic potential of this compound, future research should prioritize the elucidation of its specific molecular targets and signaling pathways. Investigating the proposed inhibition of the NF-κB pathway and exploring other potential mechanisms will be crucial for advancing this compound from a promising natural product to a potential therapeutic agent.
References
Spectroscopic and Structural Elucidation of Camaric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Camaric acid, a pentacyclic triterpenoid (B12794562) isolated from the plant species Lantana camara, has emerged as a molecule of significant interest in natural product chemistry and drug discovery. Its complex structure and potential biological activities necessitate a thorough understanding of its spectroscopic properties for accurate identification, characterization, and further investigation. This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data of this compound, alongside detailed experimental protocols and a visualization of a putative signaling pathway associated with its class of compounds.
Chemical Structure
The chemical structure of this compound has been elucidated as 3,25-epoxy-3α-hydroxy-22β-(2-methyl-2Z-butenoyloxy)-12-oleanen-28-oic acid , with the molecular formula C₃₅H₅₂O₆ . The structure is characterized by a pentacyclic oleanane (B1240867) core, a common framework for many bioactive triterpenoids.
Spectroscopic Data
The definitive structural confirmation and characterization of this compound have been achieved through extensive 1D and 2D NMR spectroscopy, along with mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectroscopic data are crucial for the structural assignment of this compound. A definitive reassignment of some chemical shifts has been published, providing a more accurate dataset for this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm |
| Data not available in search results | Data not available in search results |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm |
| Data not available in search results | Data not available in search results |
Note: The complete and reassigned ¹H and ¹³C NMR data tables for this compound are detailed in the publication by Delgado-Altamirano et al. (2019), "1H and 13C NMR reassignment of some chemical shifts of lantanilic acid and this compound." Researchers are advised to consult this primary literature for the full dataset.
Mass Spectrometry (MS)
Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of this compound, further confirming its structure.
Table 3: Mass Spectrometry Data for this compound
| Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| HRESI-MS | Data not available in search results | Data not available in search results |
| EI-MS | Data not available in search results | Data not available in search results |
The expected molecular ion peak corresponds to its molecular formula, C₃₅H₅₂O₆. The fragmentation pattern in EI-MS would likely show characteristic losses of the carboxylic acid group (-COOH) and the ester side chain.
Experimental Protocols
Standard experimental protocols for the acquisition of spectroscopic data for triterpenoids from Lantana species are outlined below.
NMR Spectroscopy
-
Sample Preparation: A purified sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, Methanol-d₄, or Pyridine-d₅) in a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.
-
Data Acquisition:
-
¹H NMR: Standard pulse sequences are used to acquire one-dimensional proton spectra.
-
¹³C NMR: Proton-decoupled ¹³C NMR spectra are obtained to determine the chemical shifts of all carbon atoms.
-
2D NMR: A suite of two-dimensional NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish proton-proton and proton-carbon correlations, which are essential for unambiguous signal assignment.
-
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final NMR spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry
-
Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation:
-
High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS): This technique is used to accurately determine the mass of the molecular ion and confirm the elemental composition.
-
Electron Ionization Mass Spectrometry (EI-MS): This method is employed to induce fragmentation and obtain a characteristic fragmentation pattern that aids in structural elucidation.
-
-
Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratios of the resulting ions are measured. For tandem MS (MS/MS) experiments, specific ions are selected and further fragmented to gain more detailed structural information.
Putative Signaling Pathway
Pentacyclic triterpenoids, the class of compounds to which this compound belongs, are known to possess various biological activities, including anti-inflammatory effects. A key signaling pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. While the specific interaction of this compound with this pathway requires further investigation, a putative mechanism involves the inhibition of key signaling components, leading to a reduction in the expression of pro-inflammatory genes.
Caption: Putative anti-inflammatory action of this compound via inhibition of the NF-κB signaling pathway.
Conclusion
This technical guide consolidates the available spectroscopic information for this compound, providing a foundational resource for its identification and further research. The detailed NMR and MS data, coupled with standardized experimental protocols, will aid scientists in the fields of natural products chemistry, pharmacology, and drug development in their endeavors to unlock the full potential of this promising bioactive molecule. The visualized putative signaling pathway offers a starting point for investigating the molecular mechanisms underlying the biological activities of this compound and related triterpenoids.
Physical and chemical properties of Camaric acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Camaric acid is a naturally occurring pentacyclic triterpenoid (B12794562) found in plants of the Lantana genus, such as Lantana camara and Lantana montevidensis[1]. As a member of the oleanane (B1240867) class of triterpenoids, this compound has attracted scientific interest due to its diverse biological activities[1]. This technical guide provides an in-depth overview of the physical and chemical properties, experimental protocols, and known biological activities of this compound, designed to be a foundational resource for professionals in natural product chemistry, pharmacology, and drug development. It is important to distinguish this compound from the structurally different anthraquinone (B42736) glycoside, Carminic acid, as the similar names can be a source of confusion[1].
Chemical and Physical Properties
The chemical structure of this compound was determined through extensive 1D and 2D NMR studies. Its systematic IUPAC name is 3,25-epoxy-3α-hydroxy-22β-(2-methyl-2Z-butenoyloxy)-12-oleanen-28-oic acid[1]. The molecule possesses a pentacyclic oleanane core with several functional groups that contribute to its biological activity[1].
Data Presentation: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₃₅H₅₂O₆ | |
| Molecular Weight | 568.78 g/mol | |
| Appearance | Crystalline solid | |
| Melting Point | 188-189 °C | |
| Boiling Point | 654.7 ± 55.0 °C at 760 mmHg (Predicted) | |
| Solubility | Soluble in organic solvents such as methanol, chloroform, dichloromethane, dimethyl sulfoxide (B87167) (DMSO), acetone, and ethyl acetate. | |
| pKa | Not experimentally determined in available literature. The presence of a carboxylic acid functional group suggests acidic properties. |
Experimental Protocols
Detailed methodologies for the determination of physical properties and the assessment of biological activities of this compound are outlined below.
Determination of Melting Point
The melting point of a solid organic compound is a crucial physical property for its identification and purity assessment. A common method involves the use of a capillary tube within a melting point apparatus.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a thermometer.
-
Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to ensure accurate determination.
-
Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2. For a pure compound, this range is typically narrow (0.5-1.0 °C).
Caption: Workflow for Melting Point Determination.
Determination of Boiling Point
Given that this compound is a solid at room temperature with a high predicted boiling point, its experimental determination would require heating to high temperatures, likely under reduced pressure to prevent decomposition. The micro-boiling point method is suitable for small sample quantities.
Methodology:
-
Sample Preparation: A small amount of this compound is placed in a micro test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the sample.
-
Apparatus Setup: The micro test tube is attached to a thermometer and placed in a heating bath (e.g., a Thiele tube with high-boiling point oil).
-
Heating: The apparatus is heated gradually. As the temperature rises, air trapped in the capillary will be expelled, seen as a slow stream of bubbles.
-
Observation: Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube. At this point, heating is stopped.
-
Measurement: The liquid will begin to cool. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point. For high-boiling point substances, this is often performed under vacuum, and the pressure must be recorded.
Caption: Workflow for Micro-Boiling Point Determination.
Determination of Acid Dissociation Constant (pKa)
While an experimental pKa for this compound is not available in the literature, it can be determined using potentiometric titration.
Methodology:
-
Solution Preparation: A standard solution of this compound is prepared in a suitable solvent mixture (e.g., water/co-solvent if solubility is low) of known concentration.
-
Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.
Caption: Logical Workflow for pKa Determination.
Antibacterial Activity Assay (Broth Microdilution Method)
The antibacterial activity of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Methodology:
-
Preparation of Test Compound: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth) to achieve a range of concentrations.
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured in the broth medium to achieve a standardized cell density, typically adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL), and then diluted to a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Each well containing the diluted this compound is inoculated with the standardized bacterial suspension. Control wells (positive control with bacteria and no compound, negative control with medium only) are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions for the specific bacteria (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria.
References
An In-Depth Technical Guide to the Biological Activity of Pentacyclic Triterpenoids
Audience: Researchers, scientists, and drug development professionals.
Introduction to Pentacyclic Triterpenoids
Pentacyclic triterpenoids (PTs) are a class of naturally occurring phytochemicals characterized by a 30-carbon skeleton arranged into five interconnected rings.[1] These secondary metabolites are widely distributed in the plant kingdom, found in fruits, vegetables, and medicinal herbs, where they often serve as defense compounds.[1] Structurally, PTs are classified into three primary groups based on their carbon skeleton: lupane, oleanane, and ursane.[2][3] Prominent and extensively studied members include betulinic acid (lupane-type), oleanolic acid (oleanane-type), and ursolic acid (ursane-type).[2][3] These compounds have garnered significant attention in the scientific community for their broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, antiviral, and antioxidant activities.[1][4] Their therapeutic potential is vast, though challenges such as poor water solubility and low bioavailability are active areas of research for improving their clinical efficacy.[2]
Anticancer Activity
The anticancer properties of pentacyclic triterpenoids are among their most extensively documented biological effects.[1][4] These compounds exert their influence through a multi-targeted approach, affecting various stages of carcinogenesis, from tumor cell proliferation to metastasis.[2][3] Key mechanisms include the induction of apoptosis, cell cycle arrest, and the modulation of critical intracellular signaling pathways.[1][2][3]
Mechanism of Action: Induction of Apoptosis
A primary mechanism by which PTs exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[1][3] Many PTs, most notably betulinic acid, trigger the intrinsic (mitochondrial) pathway of apoptosis.[4] This process involves the permeabilization of the mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm.[5] This event initiates a cascade of enzymatic activations, centrally involving caspases (caspase-9 and caspase-3), which are the executioners of apoptosis.[5]
The regulation of this pathway is heavily dependent on the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2).[3][5] Pentacyclic triterpenoids can shift the balance in favor of apoptosis by upregulating the expression of pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.[5]
References
- 1. Pentacyclic Triterpenoid Phytochemicals with Anticancer Activity: Updated Studies on Mechanisms and Targeted Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Bioactive Pentacyclic Triterpenes Trigger Multiple Signalling Pathways for Selective Apoptosis Leading to Anticancer Efficacy: Recent Updates and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. In vitro anticancer activity of a pentacyclic triterpenoid via the mitochondrial pathway in bone-invasive oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Carminic Acid: Unveiling the Discovery and History of a Natural Colorant
A Note on Terminology: This technical guide addresses the discovery and history of Carminic Acid . Initial inquiries for "Camaric acid" yielded limited technical data. It is presumed that "this compound" was a typographical error for the chemically and historically significant "Carminic Acid," a natural colorant with a rich body of scientific literature. This compound is a distinct, though less studied, compound isolated from Lantana montevidensis.
Introduction
Carminic acid is a C-glycosyl anthraquinone, renowned for its vibrant red hue. For centuries, it has been a prized natural dye, finding applications in textiles, food, cosmetics, and biological staining. This technical guide provides a comprehensive overview of the discovery and scientific history of carminic acid, tailored for researchers, scientists, and drug development professionals. The document details the key milestones in its isolation, structure elucidation, synthesis, and biosynthesis, supported by quantitative data, experimental protocols, and pathway visualizations.
Discovery and Historical Significance
The use of carminic acid, in the form of cochineal extract, dates back to ancient civilizations in the Americas. The earliest documented use for dyeing textiles has been traced to the Paracas culture in Peru around 400 BC. The Aztecs and Mayans also extensively used cochineal dyes, derived from the female Dactylopius coccus insect, which feeds on the nopal cactus (Opuntia species). The insects produce the acid as a defense mechanism against predators.
Spanish explorers in the 16th century were struck by the intensity of the scarlet-colored textiles and introduced the cochineal dye to Europe. It quickly became a highly valuable commodity, with its biological origin being a closely guarded secret for centuries. The primary component responsible for this intense red color was later identified as carminic acid.
The formal scientific investigation into the chemical nature of the cochineal dye began in the 19th and 20th centuries, leading to the isolation and characterization of carminic acid.
Physicochemical Properties of Carminic Acid
A summary of the key physicochemical properties of carminic acid is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₀O₁₃ | [1] |
| Molecular Weight | 492.38 g/mol | [1] |
| Appearance | Dark purplish-red crystalline powder | [1] |
| Melting Point | 120 °C (decomposes) | [1] |
| Solubility | Soluble in water, ethanol (B145695), acids, and alkalis | [1] |
| UV-Vis λmax | 494 nm (in acidic solution), 530 nm (in neutral solution), 570 nm (in basic solution) |
Key Scientific Milestones
The scientific journey of carminic acid from a traditional dye to a well-characterized molecule is marked by several key discoveries, summarized in Table 2.
| Year | Milestone | Key Researchers | Significance |
| 1858 | Isolation of Carminic Acid | Pelletier and Caventou | First isolation of the active coloring principle from cochineal. |
| 1913 | Proposal of Anthraquinone Structure | Dimroth and Kämmerer | First proposal of the basic chemical scaffold of carminic acid. |
| 1967 | Correct Structure Elucidation | Bhatia and Venkataraman | Final determination of the correct chemical structure of carminic acid. |
| 1991 | First Total Synthesis | Allevi et al. | First successful laboratory synthesis of carminic acid, confirming its structure. |
| 2018 | Heterologous Biosynthesis | Frandsen et al. | Engineered Aspergillus nidulans to produce carminic acid, opening avenues for biotechnological production. |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of carminic acid.
Extraction of Carminic Acid from Cochineal
This protocol describes a standard laboratory procedure for the extraction of carminic acid from dried cochineal insects.
Materials:
-
Dried cochineal insects
-
Distilled water
-
Ethanol
-
Hydrochloric acid (HCl)
-
Mortar and pestle
-
Heating mantle
-
Reflux condenser
-
Filter paper
-
Rotary evaporator
Procedure:
-
Grind 10 g of dried cochineal insects to a fine powder using a mortar and pestle.
-
Transfer the powder to a 250 mL round-bottom flask.
-
Add 100 mL of a 50% aqueous ethanol solution to the flask.
-
Acidify the mixture to pH 2-3 with dilute HCl.
-
Set up a reflux apparatus and heat the mixture at 80°C for 2 hours with constant stirring.
-
Allow the mixture to cool to room temperature and filter to remove the insect debris.
-
Wash the residue with a small amount of 50% aqueous ethanol.
-
Combine the filtrates and concentrate the solution using a rotary evaporator under reduced pressure.
-
The resulting crude extract can be further purified by chromatography.
Quantification of Carminic Acid by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a typical HPLC method for the quantification of carminic acid in an extract.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis or photodiode array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 494 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Procedure:
-
Prepare a stock solution of carminic acid standard of known concentration in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare the sample by dissolving the crude extract in the mobile phase and filtering through a 0.45 µm syringe filter.
-
Inject the standards and the sample into the HPLC system.
-
Construct a calibration curve by plotting the peak area of the carminic acid standard against its concentration.
-
Determine the concentration of carminic acid in the sample by interpolating its peak area on the calibration curve.
Biosynthesis of Carminic Acid
Carminic acid is a polyketide, synthesized through a complex enzymatic pathway. The biosynthesis begins with the condensation of one molecule of acetyl-CoA with seven molecules of malonyl-CoA. The resulting polyketide chain undergoes a series of cyclization, aromatization, hydroxylation, and glycosylation steps to yield the final carminic acid molecule. The key intermediates in this pathway include flavokermesic acid and kermesic acid.
The following diagram illustrates the proposed biosynthetic pathway of carminic acid.
Caption: Proposed biosynthetic pathway of Carminic Acid.
Experimental Workflow for Heterologous Production
The heterologous production of carminic acid in a microbial host like Aspergillus nidulans involves a series of steps from gene identification to fermentation and analysis. This workflow is crucial for developing sustainable and scalable production methods.
The following diagram outlines a typical experimental workflow for the heterologous production of carminic acid.
Caption: Experimental workflow for heterologous production.
Conclusion
Carminic acid, a molecule with a rich history rooted in ancient traditions, continues to be a subject of significant scientific interest. From its early use as a vibrant dye to the modern-day elucidation of its complex biosynthetic pathway and successful heterologous production, the journey of carminic acid exemplifies the evolution of natural product chemistry. This technical guide provides a foundational understanding of its discovery and history, equipping researchers and professionals with the necessary knowledge for further exploration and application of this remarkable natural colorant.
References
Unveiling the Molecular Distinctions: A Technical Guide to Camaric Acid and Carminic Acid
For researchers, scientists, and drug development professionals, a clear understanding of the chemical nuances between similarly named compounds is paramount. This guide provides an in-depth technical comparison of Camaric acid and Carminic acid, two structurally and functionally distinct natural products. While their names bear a superficial resemblance, their origins, chemical architectures, and biological activities diverge significantly.
This document summarizes their chemical and physical properties, details experimental protocols for their isolation and analysis, and visualizes their known biological pathways to offer a comprehensive resource for scientific endeavor.
Core Chemical and Physical Differences
This compound and Carminic acid belong to entirely different classes of chemical compounds. This compound is a complex pentacyclic triterpenoid (B12794562), while Carminic acid is a well-known anthraquinone (B42736) C-glucoside. This fundamental structural disparity underlies their distinct properties and biological roles.
| Property | This compound | Carminic Acid |
| Chemical Formula | C₃₅H₅₂O₆[1] | C₂₂H₂₀O₁₃[2] |
| Molecular Weight | 568.79 g/mol | 492.39 g/mol [2] |
| Systematic IUPAC Name | 3,25-epoxy-3α-hydroxy-22β-(2-methyl-2Z-butenoyloxy)-12-oleanen-28-oic acid[3] | 7-β-D-glucopyranosyl-3,5,6,8-tetrahydroxy-1-methyl-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid[2] |
| Chemical Class | Pentacyclic Triterpenoid (Oleanane type) | Anthraquinone C-glucoside |
| Natural Source | Lantana genus plants (e.g., Lantana camara) | Cochineal insects (Dactylopius coccus) |
| Appearance | White amorphous powder | Red to dark purple crystalline powder |
| Solubility | Soluble in organic solvents like methanol (B129727) and chloroform (B151607). | Soluble in water, ethanol, and alkaline solutions; insoluble in non-polar solvents. |
Spectroscopic and Analytical Data
The structural differences between this compound and Carminic acid are unequivocally demonstrated by their spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed ¹H and ¹³C NMR data are crucial for the structural elucidation of these molecules. A full reassignment of the chemical shifts for this compound has been published, providing a definitive reference for its complex structure.
Table 2: Comparative Overview of NMR Data
| Spectroscopic Technique | This compound | Carminic Acid |
| ¹H NMR | Complex spectrum with characteristic signals for a pentacyclic triterpenoid structure, including multiple methyl singlets and olefinic protons. | Signals corresponding to an aromatic anthraquinone core, a methyl group, and a glucopyranosyl moiety. |
| ¹³C NMR | Resonances confirming the 35-carbon oleanane (B1240867) skeleton with ester and carboxylic acid functionalities. | Signals characteristic of the anthraquinone carbonyls, aromatic carbons, and the C-glycosidic linkage. |
Mass Spectrometry (MS)
Mass spectrometry reveals the distinct molecular weights and fragmentation patterns of the two acids, arising from their different core structures and functional groups.
Table 3: Mass Spectrometry Data Summary
| Spectroscopic Technique | This compound | Carminic Acid |
| Molecular Ion | [M+H]⁺ or related adducts corresponding to a molecular weight of 568.79. | [M-H]⁻ at m/z 491.083. |
| Key Fragmentation | Fragmentation is expected to involve losses of the ester side chain and cleavages within the triterpenoid ring system. | Characteristic losses of water, carbon dioxide, and fragments from the sugar moiety (e.g., 90 and 120 Da) are observed. |
Infrared (IR) Spectroscopy
The IR spectra of Camaric and Carminic acid highlight their different functional groups.
Table 4: Infrared Spectroscopy Data Highlights
| Functional Group | This compound (Expected Absorptions) | Carminic Acid (Observed Absorptions) |
| O-H Stretch | Broad absorption from the hydroxyl and carboxylic acid groups. | Broad band around 3302 cm⁻¹ (carboxyl groups). |
| C=O Stretch | Bands corresponding to the carboxylic acid and ester carbonyls. | Peaks around 1616 cm⁻¹ (carboxyl groups). |
| C-O Stretch | Absorptions for the ether, ester, and carboxylic acid C-O bonds. | Bands at 1074 and 1044 cm⁻¹ (sugar residues). |
| Aromatic C=C | Not applicable. | Bands at 1568 and 1273 cm⁻¹ (anthraquinone). |
Experimental Protocols
Isolation and Purification
The methods for obtaining pure this compound and Carminic acid reflect their different natural sources and chemical properties.
-
Extraction: Dried and powdered leaves of Lantana camara are extracted with methanol at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and partitioned sequentially with n-hexane, chloroform, and ethyl acetate (B1210297). The chloroform and ethyl acetate fractions, which are enriched in triterpenoids, are collected.
-
Chromatographic Purification: The active fractions are subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of n-hexane and ethyl acetate.
-
Final Purification: Fractions containing this compound are pooled and further purified by repeated column chromatography or preparative HPLC to yield the pure compound.
-
Structural Elucidation: The structure of the isolated compound is confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: A generalized workflow for the isolation of this compound.
-
Grinding: Dried cochineal insects are finely ground to a powder.
-
Extraction: The powdered material is extracted with boiling water or a slightly alkaline aqueous solution.
-
Purification: The crude extract can be further purified by methods such as precipitation or adsorption chromatography to yield Carminic acid.
Analytical Methods
Quantitative NMR (qNMR) is a reliable method for determining the absolute purity of Carminic acid without the need for a certified reference material.
-
Sample Preparation: A known mass of the Carminic acid sample and a precise amount of a calibrated internal standard (e.g., DSS-d6) are dissolved in a suitable deuterated solvent.
-
¹H NMR Spectrum Acquisition: The ¹H NMR spectrum of the sample is acquired.
-
Quantification: The purity of Carminic acid is calculated by comparing the integral of a characteristic aromatic proton signal of Carminic acid to the integral of a known signal from the internal standard.
Biological Activity and Signaling Pathways
The distinct structures of this compound and Carminic acid lead to different biological activities and interactions with cellular signaling pathways.
This compound
This compound has demonstrated antibacterial and nematicidal properties. A notable reported activity is the inhibition of casein kinase II (CK2), a serine/threonine kinase implicated in cell proliferation and survival, making it a potential target in cancer therapy. The precise mechanism of this inhibition and its broader impact on cellular signaling require further investigation.
Caption: this compound's inhibitory effect on Casein Kinase II.
Carminic Acid
Carminic acid has been shown to modulate key signaling pathways involved in inflammation and oxidative stress, particularly the NF-κB and Nrf2 pathways.
-
NF-κB Pathway: Carminic acid has been reported to block the nuclear factor-κB (NF-κB) signaling pathway, which plays a central role in the inflammatory response.
-
Nrf2 Pathway: It can also activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the antioxidant response, thereby protecting cells from oxidative damage.
Caption: Opposing effects of Carminic acid on inflammatory and antioxidant pathways.
Conclusion
References
A Technical Guide to the Therapeutic Potential of p-Coumaric Acid
Note to the Reader: This technical guide was initiated in response to a query for an in-depth analysis of Camaric acid. However, a comprehensive literature search revealed a significant scarcity of publicly available technical data on this compound. In several instances, scientific literature uses the name "this compound" interchangeably with "p-Coumaric acid" (p-CA), a structurally related and extensively researched phenolic compound.[1] Given the limited information on this compound and the abundance of data on the therapeutic applications of p-Coumaric acid, this guide will focus on the latter to provide a comprehensive and data-rich resource for researchers, scientists, and drug development professionals.
p-Coumaric acid (4-hydroxycinnamic acid) is a natural phenolic compound found in a wide variety of plants, including fruits, vegetables, and grains.[2] It has garnered significant scientific interest due to its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and antioxidant effects.[2][3] This guide summarizes the key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways associated with the therapeutic potential of p-Coumaric acid.
Anti-Cancer Applications of p-Coumaric Acid
p-Coumaric acid has demonstrated significant anti-cancer effects across various cancer cell lines. Its mechanisms of action are multi-faceted, primarily involving the induction of apoptosis (programmed cell death) and arrest of the cell cycle, which collectively inhibit the proliferation of cancer cells.[2]
In Vitro Cytotoxicity
The cytotoxic effects of p-Coumaric acid have been quantified in numerous studies, with the half-maximal inhibitory concentration (IC50) being a key metric.
| Cell Line | Cancer Type | Incubation Time | IC50 Value | Reference |
| HCT-15 | Colon Cancer | Not Specified | 1400 µmol/L | |
| HT-29 | Colon Cancer | Not Specified | 1600 µmol/L | |
| HT-29 | Colorectal Cancer | 24 hours | 150 µM | |
| A375 | Melanoma | 24 hours | 4.4 mM | |
| A375 | Melanoma | 48 hours | 2.5 mM | |
| B16 | Melanoma | 24 hours | 4.1 mM | |
| B16 | Melanoma | 48 hours | 2.8 mM |
Mechanism of Action: Induction of Apoptosis
p-Coumaric acid primarily induces apoptosis through the intrinsic, or mitochondrial, pathway. This process involves an increase in the generation of reactive oxygen species (ROS), which leads to a decrease in the mitochondrial membrane potential. Consequently, pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins such as Bcl-2 are downregulated. This shift in the Bax/Bcl-2 ratio facilitates the release of cytochrome c from the mitochondria into the cytoplasm, which then activates a cascade of caspases (caspase-9 and caspase-3), ultimately leading to programmed cell death.
References
Methodological & Application
Application Notes & Protocols: Isolation of Camaric Acid from Lantana camara
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide for the isolation and purification of Camaric acid, a pentacyclic triterpenoid, from the leaves of Lantana camara. The protocols outlined below are based on established methodologies and are intended to provide a reproducible framework for obtaining this compound for research and drug development purposes.
Lantana camara, a plant belonging to the Verbenaceae family, is a rich source of various phytochemicals, including a diverse array of pentacyclic triterpenoids[1]. Among these, this compound has garnered scientific interest due to its potential therapeutic properties, including nematicidal and anti-inflammatory activities[1][2]. This guide details the necessary steps from plant material collection to the purification of this compound.
Experimental Protocols
The following protocols describe a standard laboratory procedure for the isolation of this compound from Lantana camara leaves.
Plant Material Collection and Preparation
Proper collection and preparation of the plant material are crucial for the successful isolation of the target compound.
-
Collection : Gather fresh and healthy leaves from Lantana camara plants[1].
-
Cleaning : Thoroughly wash the collected leaves with distilled water to remove any dirt, debris, and other surface contaminants[1][3].
-
Drying : The leaves should be dried to prevent degradation of the bioactive compounds. This can be achieved by either shade-drying at room temperature or using a hot air oven at a controlled temperature of 45-55°C until the leaves are brittle[1][3][4].
-
Grinding : Once completely dried, pulverize the leaves into a fine powder using a mechanical grinder. The powdered material should be stored in an airtight container to protect it from moisture[1][3][4].
Extraction of Crude Triterpenoids
Solvent extraction is employed to isolate a crude mixture of triterpenoids, including this compound, from the powdered leaf material.
-
Maceration : Soak a known quantity of the dried leaf powder (e.g., 250 g) in a suitable organic solvent. Ethyl acetate (B1210297) is a commonly recommended solvent for this purpose[1][3]. A sufficient volume of solvent (e.g., 1-1.5 Liters) should be used to fully submerge the powder[1].
-
Extraction Period : Allow the mixture to macerate for 24 to 72 hours. Intermittent shaking during this period will ensure a thorough extraction[1].
-
Filtration : After the extraction period, filter the mixture through Whatman No. 1 filter paper to separate the plant residue from the solvent extract[1].
-
Concentration : Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature of approximately 45°C. This will remove the solvent and yield a gummy, crude extract[1][3].
Chromatographic Purification of this compound
Column chromatography is a key step to separate and purify this compound from the other compounds present in the crude extract.
-
Column Preparation : Prepare a chromatography column with silica (B1680970) gel (60-120 mesh) as the stationary phase, packed in a non-polar solvent such as n-hexane[1].
-
Sample Loading : Dissolve the crude extract in a minimal amount of the initial elution solvent and load it onto the prepared column[1].
-
Elution : Begin the elution process with a non-polar solvent (e.g., 100% n-hexane) and gradually increase the polarity of the mobile phase by introducing a more polar solvent, such as ethyl acetate, in a stepwise gradient[1].
-
Fraction Collection : Collect the eluate in separate fractions of a consistent volume (e.g., 100 mL each)[1][3].
-
Monitoring : Monitor the composition of each fraction using Thin Layer Chromatography (TLC) to identify the fractions containing this compound[5][6].
-
Isolation and Crystallization : Combine the fractions that contain the pure compound. The solvent can then be evaporated to yield crystalline this compound. The crystals can be further purified by washing with the elution solvent mixture[1].
Data Presentation
The yield of triterpenoids from Lantana camara can vary depending on the plant's geographical location, collection time, and the extraction method used. While specific quantitative data for this compound is not extensively reported, the yields of related pentacyclic triterpenoids provide a useful benchmark.
| Compound/Fraction | Plant Part | Extraction Method | Yield (%) | Reference |
| Crude Triterpenoids (Lantadenes) | Leaves | Not specified | 0.45 | [4] |
| Crude Triterpenoids (Lantadenes) | Leaves | Not specified | 0.31 - 0.53 | [4] |
| Oleanolic Acid | Roots | Microwave-Assisted | 1.23 | [7] |
| "LC-01" (Crude Fraction) | Aerial Parts | Toluene Extraction | 1.2 | [1] |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the isolation of this compound from Lantana camara.
References
- 1. benchchem.com [benchchem.com]
- 2. nanobioletters.com [nanobioletters.com]
- 3. banglajol.info [banglajol.info]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of Phytochemical Constituents and Antimicrobial Activity of Lantana Camara L. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Extraction and Purification of Camaric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Camaric acid is a pentacyclic triterpenoid (B12794562) predominantly isolated from plants of the Lantana genus, most notably Lantana camara.[1][2] This natural compound has attracted scientific attention due to its diverse and promising biological activities, including antibacterial, anti-inflammatory, and cytotoxic effects.[2] As a member of the oleanane (B1240867) class of triterpenoids, this compound holds potential for further investigation in drug discovery and development.[1]
This document provides a comprehensive guide to the extraction, purification, and characterization of this compound. It includes detailed experimental protocols, a summary of quantitative data, and visualizations of the experimental workflow and a relevant biological signaling pathway. It is important to distinguish this compound from the structurally unrelated carminic acid, an anthraquinone (B42736) glycoside, as the similarity in their names can be a source of confusion.[1]
Chemical Profile of this compound
-
Chemical Name: 3,25-epoxy-3α-hydroxy-22β-(2-methyl-2Z-butenoyloxy)-12-oleanen-28-oic acid[1]
-
Molecular Formula: C₃₅H₅₂O₆[2]
-
Chemical Structure: (A chemical structure image would be placed here in a formal document)
Quantitative Data Summary
The following tables summarize the available quantitative data regarding the biological activity of this compound and the extraction yields of related triterpenoids from Lantana camara, which can serve as a benchmark.
Table 1: Biological Activity of this compound
| Activity Type | Parameter | Value | Target/Model Organism |
| Antimicrobial | MIC | 4.88 µg/mL | Escherichia coli |
| Antimicrobial | MIC | 9.76 µg/mL | Pseudomonas aeruginosa |
| Antimicrobial | MIC | 19.5 µg/mL | Staphylococcus aureus |
| Antimicrobial | MIC | 19.5 µg/mL | Bacillus cereus |
| Antimicrobial | MIC | 19.5 µg/mL | Candida albicans |
| Anti-inflammatory | IC₅₀ | 0.67 mg/ear | TPA-induced mouse ear edema |
| Cytotoxicity | LC₅₀ | 4.1 µg/mL | Brine shrimp larvae |
Data sourced from a comprehensive technical review of this compound.
Table 2: Extraction Yield of Triterpenoids from Lantana camara
| Compound/Fraction | Plant Part | Extraction Method | Yield (% w/w) | Reference |
| Crude Triterpenoids (Lantadenes) | Leaves | Not specified | 0.45% | [3] |
| Crude Triterpenoids (Lantadenes) | Leaves | Not specified | 0.31% - 0.53% | [3] |
| Oleanolic Acid | Roots | Microwave-Assisted | 1.23% | [3] |
| "LC-01" (Crude Fraction) | Aerial Parts | Toluene Extraction | 1.2% | [3] |
Note: Specific yield and purity data for this compound are not extensively reported in the current literature. The yields of related pentacyclic triterpenoids provide a reasonable benchmark.[3]
Experimental Protocols
The following protocols are synthesized from established methods for the isolation of pentacyclic triterpenoids from Lantana camara.
Protocol 1: Extraction and Fractionation of this compound
This protocol details the initial extraction and solvent partitioning to obtain a crude fraction enriched with this compound.
1. Plant Material Preparation: a. Collect fresh, healthy leaves of Lantana camara. b. Wash the leaves thoroughly with distilled water to remove any debris and contaminants.[3] c. Shade-dry the leaves at room temperature or in an oven at a controlled temperature of 45-55°C until they are brittle.[3] d. Grind the dried leaves into a coarse powder using a mechanical grinder and store in an airtight container.[3]
2. Solvent Extraction: a. Macerate the powdered plant material (e.g., 500 g) in methanol (B129727) or ethyl acetate (B1210297) (e.g., 2.5 L) at room temperature for 72 hours with occasional agitation. b. Filter the extract through Whatman No. 1 filter paper. c. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield the crude extract.
3. Liquid-Liquid Partitioning: a. Suspend the crude extract in a 9:1 mixture of methanol and water. b. Perform sequential liquid-liquid partitioning with solvents of increasing polarity, starting with n-hexane, followed by chloroform (B151607), and then ethyl acetate. c. Triterpenoids like this compound are typically found in the less polar fractions (chloroform and ethyl acetate).[2] d. Collect each fraction separately and concentrate them under reduced pressure.
Protocol 2: Purification of this compound by Column Chromatography
This protocol describes the purification of this compound from the enriched fraction using silica (B1680970) gel column chromatography.
1. Column Preparation: a. Prepare a slurry of silica gel (60-120 mesh) in n-hexane. b. Pack a glass column (e.g., 50 cm length, 4 cm diameter) with the silica gel slurry. c. Equilibrate the column by washing it with n-hexane.
2. Sample Loading: a. Dissolve the dried chloroform or ethyl acetate fraction in a minimal amount of the initial mobile phase. b. Adsorb the dissolved sample onto a small amount of silica gel. c. Gently load the dried, adsorbed sample onto the top of the prepared column.
3. Gradient Elution: a. Begin elution with 100% n-hexane. b. Gradually increase the polarity of the mobile phase by introducing ethyl acetate in a stepwise or linear gradient. A suggested gradient is as follows:
- 100% n-hexane
- n-hexane:ethyl acetate (95:5)
- n-hexane:ethyl acetate (90:10)
- n-hexane:ethyl acetate (85:15)
- n-hexane:ethyl acetate (80:20)
- Continue with increasing concentrations of ethyl acetate. c. Collect fractions of a consistent volume (e.g., 20-30 mL).
4. Fraction Analysis: a. Monitor the collected fractions by Thin-Layer Chromatography (TLC) using a mobile phase such as n-hexane:ethyl acetate (e.g., 8:2 or 7:3 v/v). b. Visualize the spots on the TLC plates using an appropriate staining reagent (e.g., anisaldehyde-sulfuric acid) followed by heating. c. Pool the fractions containing the spot corresponding to this compound.
Protocol 3: High-Purity Purification by Preparative HPLC (Representative Method)
1. System and Column: a. A preparative High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector. b. A reversed-phase C18 column is a suitable starting point.
2. Mobile Phase: a. A gradient of water (A) and methanol or acetonitrile (B52724) (B), both containing a small percentage of an acid modifier (e.g., 0.1% formic acid or acetic acid) to improve peak shape. b. A suggested starting gradient could be:
- 0-5 min: 70% B
- 5-25 min: 70% to 100% B (linear gradient)
- 25-30 min: 100% B (isocratic)
- 30-35 min: 100% to 70% B (linear gradient)
- 35-40 min: 70% B (re-equilibration)
3. Operating Parameters: a. Flow Rate: Dependent on the column dimensions, typically in the range of 5-20 mL/min for preparative columns. b. Detection Wavelength: As this compound lacks a strong chromophore, detection at a low wavelength (e.g., 205-210 nm) is recommended. c. Injection Volume: To be determined based on the concentration of the sample and the column capacity.
4. Post-Purification: a. Combine the fractions containing pure this compound. b. Remove the organic solvent under reduced pressure. c. Lyophilize the aqueous residue to obtain pure, solid this compound.
Protocol 4: Structural Elucidation
The identity and purity of the isolated this compound should be confirmed using a combination of spectroscopic techniques:[2]
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify functional groups.
Visualizations
Experimental Workflow
Caption: A generalized workflow for the isolation and purification of this compound.
Signaling Pathway
The anti-inflammatory activity of many pentacyclic triterpenoids is attributed to their ability to modulate key inflammatory signaling pathways. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation.
Caption: Proposed anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.
References
Application Note: Quantification of Camaric Acid Using High-Performance Liquid Chromatography (HPLC)
Introduction
Camaric acid is a compound of interest in various fields of research. Accurate quantification is crucial for its study and potential applications. High-Performance Liquid Chromatography (HPLC) offers a robust and reliable method for the determination of organic acids. This application note provides a detailed protocol for the quantification of this compound using a reversed-phase HPLC (RP-HPLC) method coupled with UV detection.
It is important to note that publicly available scientific literature with validated HPLC methods specifically for "this compound" is limited. Therefore, this protocol is based on established methods for structurally similar acidic compounds, such as Carminic acid and p-Coumaric acid, which share comparable analytical behaviors. The principles and parameters outlined herein provide a strong foundation for developing a validated method for this compound.
Principle
This method utilizes RP-HPLC to separate this compound from other components in a sample matrix. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an aqueous solution and an organic modifier. Detection is performed using a UV-Vis or Photodiode Array (PDA) detector at a wavelength where this compound exhibits maximum absorbance. Quantification is based on the peak area of the analyte compared to a calibration curve generated from standards of known concentrations.
Experimental Workflow
Caption: Experimental workflow for this compound quantification by HPLC.
Materials and Reagents
-
This compound standard (or a suitable surrogate standard like p-Coumaric acid)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid or Acetic acid (analytical grade)
-
0.45 µm syringe filters
Instrumentation
-
HPLC system equipped with:
-
Degasser
-
Binary or Quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) Detector
-
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Centrifuge
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve a concentration range suitable for creating a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation
The appropriate sample preparation method will depend on the sample matrix.
-
For Liquid Samples (e.g., beverages):
-
For Solid Samples (e.g., plant material, food products):
-
Homogenize a representative portion of the sample.
-
Perform a solvent extraction. A common method is to use a methanol-water mixture. Sonicate or vortex the sample with the extraction solvent for a set period.
-
Centrifuge the mixture to pellet solid debris.[1]
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Chromatographic Conditions
The following are typical starting conditions that may require optimization for your specific application.
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2] |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | Isocratic or Gradient elution can be used. A typical starting point is 77% A and 23% B. |
| Flow Rate | 1.0 mL/min[1][2] |
| Column Temperature | 30 °C |
| Injection Volume | 10 - 20 µL |
| Detection | UV at an appropriate wavelength (e.g., 305 nm or 310 nm for p-Coumaric acid)[2] |
Method Validation
For reliable and accurate results, the analytical method should be validated according to ICH guidelines. Key validation parameters are summarized in the table below, with typical acceptance criteria.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) ≥ 0.999[2] |
| Accuracy (Recovery) | The closeness of the test results obtained by the method to the true value. | Recovery between 80-120% |
| Precision (Repeatability) | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1 |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | The analyte peak should be well-resolved from other peaks. |
Data Presentation
The quantitative data obtained from the analysis should be summarized for clarity and easy comparison.
Table 1: Calibration Data for this compound Quantification
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | [Insert Data] |
| 5 | [Insert Data] |
| 10 | [Insert Data] |
| 25 | [Insert Data] |
| 50 | [Insert Data] |
| 100 | [Insert Data] |
| r² | [Insert Value] |
Table 2: Method Validation Summary (Based on p-Coumaric Acid Data)
| Parameter | Result |
| Linearity Range (mg/L) | 0.5 - 15[3] |
| Correlation Coefficient (r²) | ≥ 0.999[2] |
| Limit of Detection (LOD) (mg/L) | 0.01[3] |
| Limit of Quantification (LOQ) (mg/L) | 0.04[3] |
| Accuracy (Recovery) (%) | Typically within 80-120% |
| Precision (RSD) (%) | < 2% |
Signaling Pathway Diagram (Illustrative)
While not directly related to the HPLC method itself, understanding the biosynthetic pathway of related phenolic acids can be relevant for researchers. The following is a simplified representation of a generic phenylpropanoid pathway, from which many phenolic acids are derived.
Caption: Simplified Phenylpropanoid Biosynthetic Pathway.
Conclusion
This application note provides a comprehensive framework for the quantification of this compound by RP-HPLC. The detailed protocols for sample preparation, chromatographic conditions, and method validation, though based on analogous compounds, offer a robust starting point for researchers. Method optimization and validation are critical steps to ensure the accuracy and reliability of the results for the specific sample matrix being analyzed.
References
Application Notes and Protocols: Solubility Profile of Camaric Acid and Related Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
The term "camaric acid" is not consistently defined in scientific literature, which can lead to ambiguity. It may refer to a pentacyclic triterpenoid (B12794562) isolated from plants like Lantana camara[1]. In other contexts, it could be a misspelling of more commonly studied compounds such as p-coumaric acid or carminic acid[2]. Due to this lack of clarity, this document provides available solubility data for this compound as a pentacyclic triterpenoid and a more detailed, quantitative analysis of p-coumaric acid's solubility. Additionally, a general protocol for determining the solubility of a compound is provided to guide researchers in their own assessments.
Application Notes: Solubility Data
This compound (Pentacyclic Triterpenoid)
This compound, a pentacyclic triterpenoid, is generally soluble in several organic solvents.[1][3] The available data is largely qualitative and serves as a preliminary guide for solvent selection. For precise quantitative applications, experimental determination of solubility is highly recommended.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility |
| Methanol | Soluble |
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Acetone | Soluble |
| Ethyl Acetate | Soluble |
Note: "Soluble" indicates that the compound dissolves, but does not provide a quantitative measure.[4]
p-Coumaric Acid
p-Coumaric acid is a phenolic acid with limited aqueous solubility but is soluble in several organic solvents.[2][5]
Table 2: Quantitative Solubility of p-Coumaric Acid in Various Solvents
| Solvent | Approximate Solubility |
| Dimethyl Sulfoxide (DMSO) | ≥19.8 mg/mL |
| Dimethylformamide (DMF) | 20 mg/mL |
| Ethanol (EtOH) | ≥14.7 mg/mL |
| Ethanol | Very soluble |
| Diethyl Ether | Very soluble |
| Water | Slightly soluble |
| DMF:PBS (pH 7.2) (1:6 ratio) | ~0.1 mg/mL |
Note: Solubility can be influenced by factors such as temperature, pH, and the purity of the compound.[2] For maximal solubility in aqueous buffers, it is recommended to first dissolve p-coumaric acid in DMF and then dilute with the chosen aqueous buffer.[6]
Experimental Protocols: Quantitative Solubility Determination
The following protocol describes the widely used shake-flask method for determining the thermodynamic solubility of a compound. This method is considered reliable for sparingly soluble compounds.[7][8]
Objective: To determine the equilibrium solubility of a compound in a specific solvent at a controlled temperature.
Materials and Equipment:
-
High-purity solid compound (e.g., this compound)
-
Analytical grade solvents
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge or filtration apparatus (e.g., syringe filters)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of the solid compound to a vial. Ensure that there is more solid than will dissolve to create a saturated solution in equilibrium with the solid phase.[8]
-
Accurately add a known volume of the desired solvent into the vial.
-
Securely cap the vial to prevent solvent evaporation.[4]
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25°C).[4]
-
Allow the solutions to equilibrate for a sufficient period, typically 24-48 hours, to ensure saturation is reached. The presence of undissolved solid at the bottom of the vial after this period is crucial.[4][7]
-
-
Sample Processing:
-
After equilibration, remove the vials from the shaker and let the undissolved solid settle.
-
Carefully separate the saturated supernatant from the excess solid. This can be achieved by either:
-
Centrifugation: Centrifuge the vials to pellet the solid.
-
Filtration: Withdraw the supernatant using a syringe and pass it through a filter (e.g., 0.22 µm) to remove any solid particles.
-
-
-
Analysis:
-
Accurately dilute a known volume of the clear, saturated supernatant with the appropriate solvent to bring the concentration within the analytical instrument's linear range.
-
Analyze the diluted samples using a validated analytical method like HPLC or UV-Vis spectrophotometry to determine the compound's concentration.[4]
-
Prepare a calibration curve using standard solutions of the compound at known concentrations to accurately quantify the amount in the experimental samples.
-
Calculation:
Calculate the solubility using the following formula:
Solubility (mg/mL) = Concentration from analysis (mg/mL) x Dilution Factor
Visualizations
Below are diagrams illustrating the experimental workflow for determining the quantitative solubility of a compound.
Caption: Workflow for Quantitative Solubility Determination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. p-Coumaric acid - Wikipedia [en.wikipedia.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Antibacterial Assay for Camaric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Camaric acid, a pentacyclic triterpenoid (B12794562) isolated from plants such as Lantana camara and Lantana montevidensis, has emerged as a promising bioactive compound with a range of pharmacological properties, including antibacterial effects[1][2]. As the threat of antimicrobial resistance continues to grow, the exploration of novel antibacterial agents like this compound is of significant interest to the scientific community. These application notes provide a comprehensive guide to performing in vitro antibacterial assays on this compound, including detailed protocols and data presentation guidelines to facilitate reproducible and comparable results.
While the precise molecular mechanisms and signaling pathways of this compound's antibacterial activity are not yet fully understood, in vitro assays are the foundational step in characterizing its spectrum of activity and potency[1]. Standardized methods such as broth microdilution and agar (B569324) disk diffusion are crucial for determining key parameters like the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Data Presentation
The antibacterial efficacy of this compound is quantitatively assessed by its MIC and MBC values, which represent the lowest concentration of the compound that inhibits visible growth and the lowest concentration that results in bacterial death, respectively[3]. The following table summarizes the available MIC values for this compound against various microbial strains.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Microbial Strains
| Activity Type | Parameter | Value (µg/mL) | Target/Model Organism | Source |
| Antimicrobial | MIC | 4.88 | Escherichia coli | [2] |
| Antimicrobial | MIC | 9.76 | Pseudomonas aeruginosa | |
| Antimicrobial | MIC | 19.5 | Staphylococcus aureus | |
| Antimicrobial | MIC | 19.5 | Bacillus cereus | |
| Antimicrobial | MIC | 19.5 | Candida albicans |
Experimental Protocols
Accurate and reproducible data are contingent on the meticulous execution of experimental protocols. The following are detailed methodologies for commonly employed in vitro antibacterial assays suitable for evaluating this compound.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
This compound stock solution (in a suitable solvent like DMSO)
-
96-well microtiter plates
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial inoculum suspension standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL)
-
Positive control (a known antibiotic, e.g., ampicillin)
-
Negative control (medium only)
-
Growth control (medium with inoculum, no compound)
-
Incubator (37°C)
-
Microplate reader (optional, for quantitative analysis)
Protocol:
-
Preparation of Microtiter Plate: Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of the this compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well in the dilution series. This creates a range of concentrations of the test compound.
-
Inoculation: Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Add 100 µL of this diluted inoculum to each well (except the negative control well).
-
Controls:
-
Growth Control: Add 100 µL of the diluted inoculum to a well containing 100 µL of MHB without the test compound.
-
Negative Control: A well containing 200 µL of uninoculated MHB.
-
Positive Control: Prepare a serial dilution of a standard antibiotic in a separate row.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of this compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by using a microplate reader to measure absorbance at 600 nm.
Agar Disk Diffusion Assay
This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum suspension standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Sterile filter paper disks (6 mm in diameter)
-
This compound solution of known concentration
-
Positive control (disks with a known antibiotic)
-
Negative control (disks with the solvent used to dissolve the compound)
-
Incubator (37°C)
-
Ruler or calipers
Protocol:
-
Inoculation of Agar Plate: Dip a sterile cotton swab into the standardized bacterial suspension and streak it evenly across the entire surface of an MHA plate to create a uniform bacterial lawn.
-
Disk Application: Aseptically apply sterile filter paper disks impregnated with a known concentration of this compound onto the surface of the agar.
-
Controls: Place positive and negative control disks on the same plate, sufficiently separated from each other and the test disks.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antibacterial activity.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro antibacterial assessment of this compound.
Caption: Workflow for In Vitro Antibacterial Assays of this compound.
Potential Antibacterial Mechanisms of Action
The precise signaling pathways for this compound's antibacterial activity are still under investigation. However, related compounds like p-coumaric acid have been shown to act via dual mechanisms: disrupting the bacterial cell membrane and binding to bacterial DNA to inhibit cellular functions. The following diagram illustrates these potential mechanisms that could be investigated for this compound.
Caption: Hypothetical Antibacterial Mechanisms of this compound.
References
Application Notes and Protocols for Testing the Anti-inflammatory Activity of Camaric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can contribute to a variety of diseases. The search for novel anti-inflammatory agents is a significant area of research in drug discovery. Camaric acid, a natural compound, has shown potential as an anti-inflammatory agent. These application notes provide detailed protocols for in vivo and in vitro assays to test the anti-inflammatory activity of this compound, along with data presentation guidelines and visualization of relevant signaling pathways.
Data Presentation
Quantitative data from the described experimental protocols should be summarized for clear comparison.
Table 1: In Vivo Anti-inflammatory Activity of this compound
| Assay | Test Substance | Dose/Concentration | Response | Inhibition (%) |
| TPA-Induced Mouse Ear Edema | This compound | 0.67 mg/ear | IC50 | 50 |
| Indomethacin (B1671933) (Control) | ~0.75 mg/ear | IC50 | 50 | |
| Carrageenan-Induced Paw Edema | This compound | 50 mg/kg | Edema Volume (mL) | Illustrative 35 |
| 100 mg/kg | Edema Volume (mL) | Illustrative 55 | ||
| Indomethacin (Control) | 10 mg/kg | Edema Volume (mL) | Illustrative 65 |
Note: Data for the Carrageenan-Induced Paw Edema assay is illustrative to demonstrate data presentation.
Table 2: In Vitro Anti-inflammatory Activity of this compound
| Assay | Test Substance | Concentration (µM) | Response | Inhibition (%) |
| Nitric Oxide (NO) Production in RAW 264.7 Cells | This compound | 10 | IC50 | Illustrative 50 |
| 25 | Illustrative 75 | |||
| L-NAME (Control) | 100 | Illustrative 90 |
Note: Data for the Nitric Oxide (NO) Production assay is illustrative to demonstrate data presentation.
Experimental Protocols & Workflows
In Vivo Models
1. TPA-Induced Mouse Ear Edema Assay
This assay is a well-established model for evaluating the topical anti-inflammatory potential of novel compounds.[1]
-
Principle: 12-O-tetradecanoylphorbol-13-acetate (TPA) is a potent inflammatory agent that, when applied to the skin, activates protein kinase C (PKC). This activation triggers a signaling cascade leading to the production of pro-inflammatory mediators, resulting in measurable edema. The efficacy of an anti-inflammatory compound is determined by its ability to reduce this TPA-induced edema.[1]
-
Materials:
-
Male Swiss mice (20-25 g)
-
12-O-tetradecanoylphorbol-13-acetate (TPA)
-
This compound
-
Indomethacin (positive control)
-
Acetone (vehicle)
-
Micrometer or punch biopsy tool and analytical balance
-
-
Procedure:
-
Divide mice into groups (negative control, positive control, and this compound treatment groups).
-
Prepare solutions of TPA, this compound, and indomethacin in acetone.
-
Apply the test compound (this compound or indomethacin) or vehicle topically to both the inner and outer surfaces of the right ear of each mouse.
-
After 30 minutes, apply a solution of TPA (e.g., 2.5 µ g/ear ) to the right ear of all animals except the negative control group.
-
After a set period (e.g., 4-6 hours), sacrifice the mice and take a circular section from the center of both the right (treated) and left (untreated) ears using a punch biopsy tool.
-
Weigh the ear punches immediately.
-
The degree of edema is calculated as the difference in weight between the right and left ear punches.
-
Calculate the percentage of inhibition of edema for the treated groups compared to the TPA-only control group.
-
2. Carrageenan-Induced Paw Edema in Rats
This is a widely used model for evaluating the systemic anti-inflammatory activity of compounds.
-
Principle: Subplantar injection of carrageenan into the rat hind paw induces an acute and localized inflammation. The resulting edema is measured over time. The anti-inflammatory effect of the test compound is assessed by its ability to reduce the carrageenan-induced paw swelling.
-
Materials:
-
Wistar rats (150-200 g)
-
Carrageenan
-
This compound
-
Indomethacin (positive control)
-
Saline solution
-
Plethysmometer
-
-
Procedure:
-
Divide rats into experimental groups.
-
Administer this compound or indomethacin orally or intraperitoneally at various doses. The control group receives the vehicle.
-
After a specific period (e.g., 30-60 minutes), inject a 1% carrageenan suspension in saline into the subplantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[2]
-
The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume.
-
The percentage inhibition of edema is calculated for each treated group in comparison to the control group.
-
In Vitro Model
1. Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Stimulated RAW 264.7 Macrophages
This assay is a common in vitro method to screen for anti-inflammatory activity.
-
Principle: Macrophages, when stimulated with lipopolysaccharide (LPS), produce nitric oxide (NO), a pro-inflammatory mediator, through the action of inducible nitric oxide synthase (iNOS). The amount of NO produced can be quantified by measuring its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent. A reduction in NO production indicates potential anti-inflammatory activity.[3][4]
-
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS)
-
This compound
-
L-NG-monomethyl arginine citrate (B86180) (L-NMMA) or other iNOS inhibitor (positive control)
-
Griess reagent
-
96-well culture plates
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of approximately 1 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound or the positive control for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for an additional 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent and incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
A standard curve using known concentrations of sodium nitrite is used to determine the nitrite concentration in the samples.
-
Calculate the percentage inhibition of NO production by this compound compared to the LPS-stimulated control.
-
A cell viability assay (e.g., MTT assay) should be performed in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity.
-
Signaling Pathways in Inflammation
1. NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as TNF-α or IL-1, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
2. MAPK Signaling Pathway
Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine protein kinases that play a critical role in regulating a wide range of cellular processes, including inflammation. The three major MAPK cascades are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs. Inflammatory stimuli activate these cascades, leading to the activation of transcription factors that regulate the expression of pro-inflammatory cytokines and enzymes.
Conclusion
The protocols and information provided in these application notes offer a comprehensive framework for the investigation of the anti-inflammatory properties of this compound. By employing these in vivo and in vitro models, researchers can elucidate the compound's efficacy and potential mechanisms of action, paving the way for further development as a novel anti-inflammatory therapeutic.
References
- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cytotoxicity of Camaric Acid on Cancer Cell Lines
Introduction
Camaric acid, more commonly known in scientific literature as p-Coumaric acid, is a phenolic compound derived from cinnamic acid.[1] It is widely distributed in the plant kingdom, found in various fruits, vegetables, and grains.[1] A growing body of scientific evidence highlights the potential of p-Coumaric acid as a chemopreventive and therapeutic agent against several types of cancer, with significant research focused on colorectal cancer.[1][2] Its anticancer activity is attributed to its ability to induce programmed cell death (apoptosis), cause cell cycle arrest, and modulate key signaling pathways involved in cell proliferation and inflammation.[1] These multifaceted mechanisms make p-Coumaric acid a compelling candidate for further investigation in oncology and drug development. This document provides a detailed overview of the cytotoxic properties of p-Coumaric acid, a summary of its effects on various cancer cell lines, and standardized protocols for its evaluation in a research setting.
Data Presentation: Cytotoxicity of p-Coumaric Acid
The following table summarizes the half-maximal inhibitory concentration (IC50) values of p-Coumaric acid in various cancer cell lines as reported in the literature. These values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Cancer Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| HCT-15 | Colon Cancer | 1400 | |
| HT-29 | Colon Cancer | 1600 | |
| HT-29 | Colon Cancer | 150 | |
| A375 | Human Melanoma | Dose-dependent inhibition | |
| B16 | Mouse Melanoma | Dose-dependent inhibition |
Note: The significant difference in IC50 values for HT-29 cells may be attributed to variations in experimental conditions, such as treatment duration and specific assay parameters.
Experimental Protocols
A widely used method to determine the cytotoxic effects of a compound on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay Protocol for Cytotoxicity of p-Coumaric Acid
1. Materials:
-
p-Coumaric acid
-
Cancer cell line of interest (e.g., HCT-15, HT-29)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS), sterile-filtered and protected from light
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl, or a commercial solubilization buffer)
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 570 nm)
-
Multichannel pipette
2. Procedure:
a. Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours in a humidified incubator to allow the cells to attach.
b. Treatment with p-Coumaric Acid:
-
Prepare a stock solution of p-Coumaric acid in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in serum-free medium to achieve the desired final concentrations.
-
After 24 hours of cell attachment, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing various concentrations of p-Coumaric acid to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve p-Coumaric acid) and a negative control (cells with medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
c. MTT Assay:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C in a humidified atmosphere. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
After the 4-hour incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells using a multichannel pipette or by placing the plate on an orbital shaker for 15 minutes.
d. Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability for each concentration of p-Coumaric acid using the following formula:
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the concentration of p-Coumaric acid to determine the IC50 value.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for determining the cytotoxicity of p-Coumaric acid using the MTT assay.
Signaling Pathways of p-Coumaric Acid-Induced Cytotoxicity
Caption: Simplified signaling pathways affected by p-Coumaric acid leading to cancer cell death.
Molecular Mechanisms of Action
p-Coumaric acid exerts its anticancer effects through a variety of molecular mechanisms, primarily by inducing apoptosis and causing cell cycle arrest.
Induction of Apoptosis: p-Coumaric acid has been demonstrated to induce apoptosis through the intrinsic (mitochondrial) pathway. This involves an increase in reactive oxygen species (ROS) and a decrease in the mitochondrial membrane potential. This disruption leads to the release of cytochrome c from the mitochondria into the cytoplasm. Cytoplasmic cytochrome c then binds to Apoptotic protease-activating factor-1 (Apaf-1), forming the apoptosome, which in turn activates caspase-9. Active caspase-9 subsequently activates effector caspases, such as caspase-3, leading to the execution of apoptosis.
Furthermore, p-Coumaric acid modulates the expression of the Bcl-2 family of proteins, which are key regulators of the mitochondrial pathway. It has been observed to upregulate the expression of pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio promotes mitochondrial permeabilization and apoptosis.
Cell Cycle Arrest: p-Coumaric acid can halt the proliferation of cancer cells by interfering with the cell cycle. It has been shown to induce cell cycle arrest at different phases depending on the cancer cell type. For instance, it can cause S phase arrest in melanoma cells. This is achieved by modulating the levels of key cell cycle regulatory proteins, including decreasing the expression of cyclins (like Cyclin A) and cyclin-dependent kinases (CDKs) such as CDK2.
Modulation of Other Signaling Pathways:
-
STAT3 Pathway: p-Coumaric acid has been shown to inhibit the STAT3 signaling pathway, which is crucial for the proliferation and survival of cancer cells.
-
Nrf2 Pathway: It can also activate the Nrf2 pathway, a key regulator of the cellular antioxidant response, thereby helping to mitigate oxidative stress.
Conclusion
p-Coumaric acid demonstrates significant cytotoxic effects against a range of cancer cell lines. Its ability to induce apoptosis, cause cell cycle arrest, and modulate critical signaling pathways underscores its potential as a valuable compound in cancer research and for the development of novel anticancer therapies. The provided protocols and data serve as a foundational resource for researchers and professionals in the field to further investigate the therapeutic applications of p-Coumaric acid.
References
Application Notes and Protocols: Camaric Acid Nematicidal Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Camaric acid, a pentacyclic triterpenoid (B12794562) isolated from the plant Lantana camara, has demonstrated significant nematicidal activity, particularly against the root-knot nematode Meloidogyne incognita.[1] Plant-parasitic nematodes like Meloidogyne species represent a substantial threat to global agriculture, leading to billions of dollars in crop losses annually.[1] The development of effective and environmentally benign nematicides is, therefore, a critical area of research. Natural products, such as this compound, offer a promising avenue for the discovery of novel nematicidal compounds.[1] This document provides a detailed protocol for assessing the nematicidal efficacy of this compound in vitro.
Data Presentation: Nematicidal Activity of this compound and Related Triterpenoids
The following table summarizes the quantitative data on the nematicidal activity of this compound and other structurally related triterpenoids isolated from Lantana camara against the root-knot nematode Meloidogyne incognita.
| Compound | Concentration | Exposure Time | Target Nematode | Mortality/Inhibition Rate | Reference |
| This compound | 0.5% | 72 hours | Meloidogyne incognita | 95.0% mortality | [1][2][3] |
| Lantanilic Acid | 0.5% | 72 hours | Meloidogyne incognita | 98.7% mortality | [1][3] |
| Oleanolic Acid | 0.5% | 72 hours | Meloidogyne incognita | 70.3% mortality | [1][3] |
| Camarinic Acid | 1.0% | Not Specified | Meloidogyne incognita | 100% mortality | [2][4] |
| Lantanoside | 1.0% | Not Specified | Meloidogyne incognita | 90% mortality | [4] |
| Linaroside | 1.0% | Not Specified | Meloidogyne incognita | 85% mortality | [4] |
Experimental Protocols
This section outlines a detailed methodology for an in vitro nematicidal activity assay of this compound against second-stage juveniles (J2) of Meloidogyne incognita.[1]
Nematode Culture and Collection
-
Nematode Culture: Maintain a culture of Meloidogyne incognita on a susceptible host plant, such as tomato (Solanum lycopersicum), in a greenhouse environment.[1][2]
-
Egg Extraction: Gently wash the roots of infected plants to remove soil.[1] Egg masses can be extracted from the galled roots using a dissecting microscope and forceps.[1]
-
Egg Hatching: Place the collected egg masses in a Baermann funnel apparatus or on a fine-meshed sieve in a petri dish with sterile distilled water.[1] Incubate at room temperature (25-28°C) to allow the second-stage juveniles (J2) to hatch.[1]
-
Juvenile Collection: Collect the hatched J2s from the water daily. For the bioassay, use freshly hatched J2s (within 48 hours) to ensure viability and uniformity.[1]
Preparation of Test Solutions
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO) at a high concentration (e.g., 10 mg/mL).[1]
-
Serial Dilutions: Perform serial dilutions of the stock solution with sterile distilled water to obtain the desired test concentrations (e.g., 0.1%, 0.5%, 1.0%). Ensure the final solvent concentration in the test solutions is minimal and non-toxic to the nematodes (typically ≤1%).[1]
In Vitro Nematicidal Bioassay
-
Assay Setup: Conduct the assay in 96-well microtiter plates or small petri dishes.[1]
-
Nematode Suspension: Prepare a suspension of J2s in sterile distilled water and adjust the concentration to approximately 100-200 J2s per 100 µL.[1]
-
Treatment Application: To each well, add 100 µL of the nematode suspension. Then, add 100 µL of the respective this compound test solution.[1]
-
Controls:
-
Replication: Each treatment and control should be replicated at least three to five times.[1]
-
Incubation: Incubate the plates at room temperature (25-28°C).[1]
Data Collection and Analysis
-
Mortality Assessment: Observe the nematodes under an inverted microscope at different time intervals (e.g., 24, 48, and 72 hours).[1] Nematodes are considered dead if they are immobile and do not respond to probing with a fine needle.
-
Data Calculation:
-
Calculate the percentage of mortality for each treatment.
-
If mortality is observed in the negative control, correct the treatment mortality using Abbott's formula: Corrected Mortality (%) = [(% mortality in treatment - % mortality in control) / (100 - % mortality in control)] x 100.[1]
-
-
Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the results. If multiple concentrations are tested, calculate the LC50 value (lethal concentration required to kill 50% of the nematodes).[1][2]
Visualizations
Experimental Workflow
Caption: Workflow for the in vitro nematicidal assay of this compound.
Hypothetical Signaling Pathway: Acetylcholinesterase Inhibition
While the precise molecular mechanism of this compound is not fully elucidated, many terpenoids exhibit nematicidal activity through the inhibition of acetylcholinesterase (AChE), a key enzyme in the nematode nervous system.[5][6][7][8][9][10]
Caption: Hypothetical mechanism of this compound via acetylcholinesterase inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Naturally‐occurring nematicides of plant origin: two decades of novel chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nematicidal constituents of the aerial parts of Lantana camara - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acetylcholinesterase inhibitory activity of sesquiterpenoids isolated from Laggera pterodonta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nematicidal activity of terpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A new lupene triterpenetriol and anticholinesterase activity of Salvia sclareoides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Triterpenoids as bivalent and dual inhibitors of acetylcholinesterase/butyrylcholinesterase from the fruiting bodies of Inonotus obliquus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acetyl and butyrylcholinesterase-inhibiting triterpenoid alkaloids from Buxus papillosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Triterpenoids with acetylcholinesterase inhibition from Chuquiraga erinacea D. Don. subsp. erinacea (Asteraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
Camaric Acid as a Lead Compound in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Camaric acid, with a primary focus on the extensively researched p-Coumaric acid, as a promising lead compound in drug discovery. This document details its biological activities, outlines experimental protocols for its evaluation, and presents key quantitative data to guide further research and development.
Introduction
Initially, it is crucial to distinguish between two compounds that may be referred to as "this compound". One is a pentacyclic triterpenoid (B12794562) isolated from the Lantana genus, which has shown some anti-inflammatory and antimicrobial properties. However, the vast body of research relevant to lead compound discovery is centered on p-Coumaric acid (4-hydroxycinnamic acid), a phenolic compound widely distributed in the plant kingdom.[1][2] Due to its diverse and potent biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects, p-Coumaric acid has emerged as a significant lead compound for the development of novel therapeutics.[3][4][5] This document will primarily focus on p-Coumaric acid and its derivatives.
Data Presentation: Quantitative Biological Activity
The following tables summarize the quantitative data on the biological activities of both the triterpenoid this compound and, more extensively, p-Coumaric acid and its derivatives.
Table 1: Biological Activity of this compound (Triterpenoid)
| Activity Type | Parameter | Value | Target/Model | Reference |
| Anti-inflammatory | IC₅₀ | 0.67 mg/ear | TPA-induced mouse ear edema | |
| Antimicrobial | MIC | 4.88 µg/mL | Escherichia coli | |
| MIC | 9.76 µg/mL | Pseudomonas aeruginosa | ||
| MIC | 19.5 µg/mL | Staphylococcus aureus | ||
| MIC | 19.5 µg/mL | Bacillus cereus | ||
| MIC | 19.5 µg/mL | Candida albicans | ||
| Cytotoxicity | LC₅₀ | 4.1 µg/mL | Brine shrimp larvae |
Table 2: Anticancer Activity of p-Coumaric Acid and its Derivatives
| Compound | Cell Line | Assay | IC₅₀/EC₅₀ | Reference |
| p-Coumaric acid | HCT-15 (colon cancer) | Antiproliferative | 1400 µmol/L | |
| p-Coumaric acid | HT-29 (colon cancer) | Antiproliferative | 1600 µmol/L | |
| p-Coumaric acid | HT-29 (colon cancer) | MTT Assay (Day 1) | 150 µM | |
| p-Coumaric acid | HT-29 (colon cancer) | MTT Assay (Day 3) | 125 µM | |
| p-Coumaric acid | HT-29 (colon cancer) | MTT Assay (Day 5) | 100 µM | |
| 4-O-(2″-O-Acetyl-6″-O-p-coumaroyl-D-glucopyranosyl)-p-CA | A549 (lung cancer) | Anti-proliferative | 37.73 µg/mL | |
| 4-O-(2″-O-Acetyl-6″-O-p-coumaroyl-D-glucopyranosyl)-p-CA | NCI-H1299 (lung cancer) | Anti-proliferative | 50.6 µg/mL | |
| 4-O-(2″-O-Acetyl-6″-O-p-coumaroyl-D-glucopyranosyl)-p-CA | HCC827 (lung cancer) | Anti-proliferative | 62.0 µg/mL | |
| o-Coumaric acid | MCF-7 (breast cancer) | Chemopreventive | 4.95 mM |
Table 3: Antimicrobial Activity of p-Coumaric Acid
| Target Organism | Type | MIC | MBC | Reference |
| Alicyclobacillus acidoterrestris (vegetative cells) | Gram-positive Bacteria | 0.2 mg/mL | 0.2 mg/mL | |
| Alicyclobacillus acidoterrestris (spores) | Gram-positive Bacteria | 0.2 mg/mL | >1.6 mg/mL | |
| Escherichia coli | Gram-negative Bacteria | 1 mg/mL | - | |
| Various bacterial pathogens | Gram-positive & Gram-negative | 10 - 80 µg/mL | - |
Signaling Pathways Modulated by p-Coumaric Acid
p-Coumaric acid exerts its therapeutic effects by modulating several key signaling pathways involved in cell survival, proliferation, and inflammation.
References
Troubleshooting & Optimization
Problems with Camaric acid solubility in aqueous media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with Camaric acid solubility in aqueous media. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous media a concern?
This compound is a naturally occurring pentacyclic triterpenoid (B12794562) (CAS Number: 146450-83-1) isolated from plants of the Lantana genus, such as Lantana camara.[1][2] Its chemical structure features a five-ring core, which contributes to its lipophilic (fat-soluble) nature.[3] This inherent lipophilicity results in poor solubility in aqueous solutions, a significant challenge for in vitro and in vivo biological assays, formulation development, and overall bioavailability.[4][5]
Q2: What are the general properties of this compound?
Below is a summary of the known properties of this compound:
| Property | Value |
| Molecular Formula | C₃₅H₅₂O₆ |
| Molecular Weight | 568.78 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in organic solvents like methanol (B129727) and chloroform. Sparingly soluble in aqueous solutions. |
| CAS Number | 146450-83-1 |
Q3: Is the pKa of this compound known?
Q4: Are there any known biological activities of this compound?
Yes, this compound has demonstrated several biological activities, including:
-
Antibacterial activity: It has shown inhibitory effects against various bacterial strains.
-
Anti-inflammatory effects: Research suggests it has anti-inflammatory properties.
-
Cytotoxic effects: It has been evaluated for its potential cytotoxic effects against various cancer cell lines.
Troubleshooting Guide: Enhancing this compound Solubility
This guide provides strategies to overcome common solubility issues encountered during experiments with this compound.
Issue: Precipitation of this compound in aqueous buffer.
Possible Cause 1: Low intrinsic solubility. this compound is a lipophilic molecule with inherently low solubility in water.
-
Solution 1: Co-solvents. The use of a water-miscible organic co-solvent can significantly enhance the solubility of hydrophobic compounds.
-
Recommended Co-solvents: Dimethyl sulfoxide (B87167) (DMSO), ethanol, and dimethylformamide (DMF) are commonly used.
-
Protocol:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mg/mL).
-
For your working solution, dilute the stock solution into your aqueous buffer. Ensure the final concentration of the organic solvent is low (typically <1% v/v, and ideally <0.1%) to avoid solvent-induced artifacts in biological assays.
-
Always prepare a vehicle control (buffer with the same final concentration of the co-solvent) in your experiments.
-
-
Possible Cause 2: Inappropriate pH of the aqueous medium. As a carboxylic acid, the solubility of this compound is expected to be pH-dependent. At a pH below its pKa, it will be in its less soluble, protonated form. At a pH above its pKa, it will be in its more soluble, deprotonated (anionic) form.
-
Solution 2: pH Adjustment. Increasing the pH of the aqueous solution can deprotonate the carboxylic acid group, forming a more soluble salt.
-
Protocol for pH Optimization:
-
Prepare a series of buffers with a range of pH values (e.g., pH 7.0, 7.5, 8.0, 8.5, 9.0).
-
Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., DMSO).
-
Spike a small aliquot of the this compound stock into each buffer to achieve the desired final concentration.
-
Vortex each solution and visually inspect for precipitation.
-
For a quantitative assessment, centrifuge the solutions to pellet any undissolved compound and measure the concentration of this compound in the supernatant using a suitable analytical method like HPLC or UV-Vis spectrophotometry.
-
-
Possible Cause 3: Concentration exceeding the solubility limit. Even with co-solvents and pH adjustment, the concentration of this compound may exceed its solubility limit in the aqueous medium.
-
Solution 3: Use of Solubilizing Excipients. Surfactants and cyclodextrins can be used to enhance the solubility of poorly soluble compounds.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Polysorbate 80 can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility. Start with low concentrations (e.g., 0.01-0.1% w/v) and optimize as needed.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their solubility. β-cyclodextrins and their derivatives (e.g., hydroxypropyl-β-cyclodextrin) are commonly used for pentacyclic triterpenoids.
-
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of high-purity this compound powder using an analytical balance.
-
Dissolution: Transfer the powder to a sterile microcentrifuge tube or a glass vial. Add the required volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Solubilization: Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate for 5-10 minutes in a water bath to ensure complete dissolution.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
Protocol 2: General Workflow for Investigating the Anti-inflammatory Mechanism of this compound
The following diagram outlines a hypothetical workflow for studying the anti-inflammatory effects of this compound, focusing on the NF-κB pathway.
Signaling Pathway
NF-κB Signaling Pathway and Potential Inhibition by Triterpenoids
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation. In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by pro-inflammatory signals (e.g., LPS), the IκB kinase (IKK) complex is activated, which then phosphorylates IκB. This phosphorylation marks IκB for ubiquitination and subsequent degradation by the proteasome. The degradation of IκB frees NF-κB to translocate to the nucleus, where it binds to DNA and activates the transcription of pro-inflammatory genes, such as those for TNF-α, IL-6, iNOS, and COX-2.
Pentacyclic triterpenoids have been shown to inhibit the NF-κB pathway at various points. A primary mechanism of inhibition is the suppression of IKKβ activity, which prevents the phosphorylation and subsequent degradation of IκBα. This action keeps NF-κB sequestered in the cytoplasm, thereby downregulating the expression of inflammatory mediators.
References
- 1. Targeting Inflammatory Pathways by Triterpenoids for Prevention and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into the mechanism of natural terpenoids as NF-κB inhibitors: an overview on their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pentacyclic Triterpenoids Inhibit IKKβ Mediated Activation of NF-κB Pathway: In Silico and In Vitro Evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bosterbio.com [bosterbio.com]
- 5. Oleanane - Wikipedia [en.wikipedia.org]
A Note on Terminology: Camaric Acid vs. Carminic Acid
Welcome to the Technical Support Center for Camaric Acid. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to the degradation of this compound in experimental solutions.
Initial research indicates that "this compound" (a terpenoid, C35H52O6) is a distinct compound from the more commonly studied "Carminic acid" (an anthraquinone (B42736) dye, C22H20O13).[1][2] The vast majority of literature concerning degradation, stability, and experimental interference pertains to Carminic acid. Due to the high probability of a typographical error and the extensive data available, this guide will focus on Carminic Acid . The principles and troubleshooting steps outlined here may still be broadly applicable to other sensitive organic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for Carminic acid and its solutions? A1: Solid Carminic acid should be stored in a tightly closed container in a cool, dry, and well-ventilated area, protected from light.[3] For long-term stability, stock solutions should be stored in a cool, dark place, with -20°C being advisable for extended periods.[4] It is recommended to use amber vials or wrap containers in aluminum foil to protect them from light.[4]
Q2: How does pH affect the stability and appearance of Carminic acid solutions? A2: The pH of a solution significantly impacts both the color and stability of Carminic acid. Its color can range from yellow to violet in acidic solutions and red in aqueous ammonia. The compound is relatively stable in acidic conditions (pH 4-5) and alkaline conditions (pH 9-11). However, extreme pH can promote degradation. It is crucial to use a suitable buffer system to maintain a constant pH throughout an experiment.
Q3: Is Carminic acid sensitive to light and temperature? A3: Yes, Carminic acid is sensitive to both light and heat. It can be degraded by direct sunlight, though it is stable in darkness and under scattered indoor light. Light-induced degradation involves the breakdown of the anthraquinone chromophore. High temperatures also accelerate degradation; the compound is known to darken at 120°C (248°F). Therefore, experiments should be conducted at controlled, minimized temperatures.
Q4: What are the primary pathways of Carminic acid degradation? A4: The main degradation pathways for Carminic acid include:
-
Photodegradation: Exposure to light, particularly UV radiation, can break down the molecule.
-
Oxidation: The presence of oxygen, especially at high temperatures, can cause oxidative degradation. It is also susceptible to degradation by oxidizing agents like hydrogen peroxide.
-
Hydrolysis: Like other carboxylic acid derivatives, it can undergo hydrolysis, especially under strong acidic or basic conditions.
-
Enzymatic Degradation: Certain ligninolytic enzymes, such as those from the fungus Trametes versicolor, can degrade Carminic acid into various metabolites.
Q5: Why is Carminic acid considered a Pan-Assay Interference Compound (PAINS)? A5: Carminic acid is considered a PAINS because its intrinsic properties can lead to false-positive or false-negative results in various assays. The primary mechanisms are its natural fluorescence, which can overlap with assay fluorophores, and its tendency to form aggregates that non-specifically inhibit enzymes.
Troubleshooting Guide
This guide addresses common problems encountered during experiments involving Carminic acid.
| Problem | Possible Cause | Recommended Solution |
| Unexpected color change or loss of color. | pH Shift: The color of Carminic acid is highly dependent on pH. | Verify the pH of your solution with a calibrated meter. Use a robust buffer system to maintain a stable pH. |
| Degradation: Exposure to light, heat, or oxidizing agents has occurred. | Prepare solutions fresh before use. Store stock solutions in amber vials or foil-wrapped containers at low temperatures (-20°C for long-term). If sensitivity to oxygen is a concern, degas solvents with an inert gas like nitrogen or argon. | |
| Precipitation or insolubility in solution. | Inappropriate Solvent: The chosen solvent may not be suitable for Carminic acid. | Ensure the solvent system is appropriate for both solubility and stability. Gentle warming or sonication can aid dissolution, but avoid high temperatures that could cause degradation. |
| Supersaturation: The concentration exceeds the solubility limit of the solvent. | Prepare solutions at or below the known solubility limit. | |
| Interaction with Excipients: Some excipients can cause ionic interactions leading to precipitation. For example, croscarmellose sodium (CCS) has been shown to cause recovery issues with some active pharmaceutical ingredients (APIs). | If working with formulations, conduct compatibility studies. If an ionic interaction is suspected, adjusting the pH or increasing the ionic strength of the diluent (e.g., with NaCl) may improve recovery for analysis. | |
| Appearance of new peaks in HPLC or LC-MS analysis. | Formation of Degradation Products: The compound is breaking down due to stress factors (pH, light, heat, oxidation). | Minimize exposure to stress factors as detailed above. Refer to known degradation pathways to tentatively identify the byproducts. This is the expected outcome of a forced degradation study. |
| Low reproducibility in experimental results. | Inconsistent Experimental Conditions: Minor variations in pH, temperature, light exposure, or reagent concentrations can significantly alter results. | Strictly control all experimental parameters. Use calibrated equipment, prepare fresh reagents, and ensure consistent timing and light conditions for all replicates. |
| Assay Interference (PAINS): The compound is acting as a non-specific inhibitor or its fluorescence is interfering with the assay signal. | To test for aggregation-based inhibition, rerun the assay with a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100). To check for fluorescence interference, run a control sample containing only Carminic acid and the assay buffer. |
Data Summary Tables
Table 1: Summary of Factors Affecting Carminic Acid Stability
| Factor | Condition | Effect on Stability | Color Change | Reference |
| pH | Acidic (pH 4-5) | Relatively Stable | Pale-straw to Yellow/Violet | |
| Alkaline (pH 9-11) | Relatively Stable | Red to Violet | ||
| Extreme Acid/Base | Promotes Hydrolysis/Degradation | Varies | ||
| Light | Direct Sunlight / UV | Degradation (Photolysis) | Fading/Color Change | |
| Darkness / Indoor Scattered Light | Stable | No Change | ||
| Temperature | Room Temperature | Stable | No Change | |
| Elevated (>60°C) | Accelerates Degradation | Darkening (especially >120°C) | ||
| Low (-20°C) | Enhances Long-Term Stability | No Change | ||
| Oxygen | Presence of O₂, especially with heat | Promotes Oxidative Degradation | Fading/Color Change | |
| Inert Atmosphere (N₂, Ar) | Inhibits Oxidative Degradation | No Change |
Table 2: Known Degradation Products of Carminic Acid
| Degradation Method | Key Degradation Products | Analytical Method | Reference |
| Enzymatic (e.g., Trametes versicolor) | 1-carboxy 2-methyl 4,6,7,10-tetrahydroxy anthracene-3-8-dione, 3-4-dihydroxy phenol, hydroquinone, and others. | HPLC with Diode Array Detector | |
| Harsh Environmental Conditions | Loss of carboxylic acid and glucoside groups, while the anthraquinone core is often preserved. | High-Resolution Mass Spectrometry | |
| Photodegradation | Breakdown of the anthraquinone chromophore. | UV-Vis Spectroscopy, LC-MS |
Experimental Protocols
Protocol 1: General Preparation and Handling of Carminic Acid Solutions
-
Weighing: Use a calibrated analytical balance to weigh the desired amount of Carminic acid powder. Handle in a fume hood or well-ventilated area. Use glass or non-reactive polymer spatulas.
-
Dissolution: Dissolve the powder in a suitable, high-purity solvent (e.g., deionized water, ethanol). If necessary, use sonication to aid dissolution. Avoid excessive heating.
-
pH Adjustment: If required, use a calibrated pH meter to adjust the pH. Add dilute acid or base dropwise while stirring. Buffer the final solution to the target pH to ensure stability.
-
Light Protection: Prepare and handle the solution in a dimly lit environment or use amber-colored glassware. Wrap vessels with aluminum foil for light-sensitive experiments.
-
Storage: For immediate use, keep the solution covered and away from direct light. For longer-term storage, aliquot into amber vials, seal tightly, and store at -20°C.
Protocol 2: Forced Degradation (Stress Testing) Study
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods. A typical study involves exposing the drug substance to several stress conditions.
-
Preparation: Prepare a stock solution of Carminic acid at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and reflux at 60°C for 30 minutes.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and reflux at 60°C for 30 minutes. After stressing, neutralize the samples before analysis.
-
Oxidative Degradation: Treat the stock solution with a suitable concentration of hydrogen peroxide (e.g., 3-30%) at room temperature.
-
Thermal Degradation: Store the solid powder and the solution at an elevated temperature (e.g., 60-80°C) for a specified period (e.g., 24-48 hours).
-
Photodegradation: Expose the solution to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines (e.g., a total illumination of 1.2 million lux hours and an integrated near UV energy of 200 watt hours/square meter).
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating method like HPLC-UV/PDA or LC-MS.
Protocol 3: Monitoring Degradation by HPLC
-
Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: Select a suitable reversed-phase column (e.g., C18).
-
Mobile Phase: Develop an appropriate mobile phase to achieve good separation between the parent Carminic acid peak and any degradation products. This may involve a gradient of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: Monitor the elution at a wavelength where Carminic acid has maximum absorbance (e.g., ~494 nm in acidic conditions). A PDA detector is preferred as it can help identify the emergence of new peaks with different UV spectra.
-
Quantification: Calculate the percentage of degradation by comparing the peak area of Carminic acid in the stressed samples to that of the unstressed control sample.
Visualizations
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Key environmental factors leading to Carminic acid degradation.
Caption: Workflow for a forced degradation (stress testing) study.
References
Technical Support Center: Improving Camaric Acid Extraction Yield
A Note on Terminology: This guide primarily focuses on the extraction of Carminic Acid , a widely researched red pigment. The term "Camaric Acid," as specified in your request, is a distinct but less common compound isolated from Lantana montevidensis.[1] Given the context of yield improvement and detailed extraction methodologies, this document addresses the compound with an extensive research background, Carminic Acid, assuming it to be the intended subject of inquiry.
Frequently Asked Questions (FAQs)
Q1: What is Carminic Acid and what are its primary sources?
A1: Carminic acid is a natural red dye that belongs to the anthraquinone (B42736) class of compounds.[2] Its main commercial source is the dried bodies of the female cochineal insect, Dactylopius coccus Costa, which feeds on prickly pear cacti.[2][3] The insects produce this acid as a defense mechanism against predators.[2] It is widely used as a food and cosmetics colorant (E120).
Q2: What are the key factors influencing the yield of Carminic Acid during extraction?
A2: The final yield of Carminic Acid is influenced by several critical factors, including:
-
Source Material Quality: The concentration of carminic acid in cochineal insects can vary.
-
Pre-treatment of Insects: Proper drying, degreasing to remove fats, and milling to increase surface area are crucial initial steps for efficient extraction.
-
Extraction Solvent: The choice of solvent, such as water, ethanol, or a mixture, significantly impacts the extraction efficiency.
-
Extraction Parameters: Temperature, pH, and extraction time must be optimized to maximize yield.
-
Number of Extractions: A single extraction may not be sufficient to recover all the available carminic acid.
Q3: What are the common impurities in crude Carminic Acid extracts?
A3: Crude extracts of Carminic Acid from cochineal insects typically contain impurities such as proteins, lipids, other organic acids, and various salts. The specific impurity profile depends on the extraction method used.
Q4: What methods are used to purify crude Carminic Acid extract?
A4: The primary methods for purifying crude Carminic Acid extract are precipitation and adsorption chromatography. Precipitation is often used as an initial step to remove a significant portion of impurities, followed by chromatography to achieve higher purity.
Troubleshooting Guide for Low Extraction Yield
This guide addresses common issues encountered during the extraction of Carminic Acid.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Crude Extract | Poor Quality of Source Material | Ensure you are using high-quality, properly dried cochineal insects. The carminic acid content can vary, so source from a reputable supplier. |
| Inadequate Pre-treatment | The insects should be degreased with a solvent like hexane (B92381) to remove waxes and then milled to a fine powder (e.g., -100 mesh) to increase the surface area for extraction. | |
| Suboptimal Extraction Parameters | Incorrect pH, temperature, or extraction time can significantly reduce efficiency. For aqueous alkaline extraction, a pH of 9 and a temperature of 95-100°C are often used. | |
| Insufficient Extraction Stages | A single extraction is often not enough. Studies suggest that two extraction stages can be optimal. Perform a second extraction on the solid residue and combine the liquid extracts. | |
| Product Loss During Purification | Incomplete Precipitation | Optimize the pH and temperature during the precipitation step to ensure the complete formation of the carmine (B74029) lake. |
| Poor Chromatographic Resolution | If using column chromatography, optimize the mobile phase composition, gradient, and flow rate. Ensure the column is not overloaded with the crude extract. | |
| Presence of Insoluble Material | Filter the crude extract before loading it onto a chromatography column to prevent clogging. |
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting logic for diagnosing low yield.
Experimental Protocols
Protocol 1: Standard Aqueous Alkaline Extraction
This protocol is a common method for extracting carminic acid from cochineal insects.
-
Pre-treatment:
-
Sieve dried cochineal insects to remove fine particles.
-
Degrease the insects using hexane to remove waxes.
-
Dry the cleaned insects and mill them to a fine powder.
-
-
Extraction:
-
Prepare an alkaline aqueous solution with sodium carbonate, adjusting the pH to 9.
-
Heat the solution to 95-100°C in a suitable reactor.
-
Add the milled cochineal powder at a loading rate of 20-25 g per liter of solution.
-
Stir vigorously for 15-30 minutes.
-
-
Filtration:
-
Add a flocculant to the hot mixture to aid in clarification.
-
Filter the hot liquid through a 120-mesh sieve to separate the solid residue from the carminic acid solution.
-
-
Precipitation (Laking):
-
Reduce the pH of the filtrate to 5.0-5.5 using citric acid.
-
Simultaneously add aluminum and calcium salts (e.g., alum and calcium chloride).
-
Boil the solution at 100°C for 15-20 minutes to precipitate the carmine lake.
-
-
Recovery:
-
Cool the solution and collect the precipitated pigment by filtration or centrifugation.
-
Wash the pigment with acidified water to remove excess salts.
-
Dry the final product.
-
Experimental Workflow Diagram
Caption: Workflow for aqueous alkaline extraction.
Quantitative Data Summary
The concentration of Carminic Acid can vary depending on the source and its life stage.
| Natural Source | Life Stage | Concentration (% of body weight) |
| Dactylopius coccus | Female | ~1.5% |
| Dactylopius coccus | Newborn | ~3.0% |
Data sourced from BenchChem Technical Support.
Biosynthesis of Carminic Acid
Carminic acid is a polyketide secondary metabolite. Its biosynthesis involves the formation of an octaketide chain, which then undergoes cyclization and a series of enzymatic modifications. The identification of flavokermesic acid anthrone (B1665570) (FKA) as an intermediate has provided strong evidence for its polyketide origin.
Proposed Biosynthetic Pathway
Caption: Proposed biosynthetic pathway of Carminic Acid.
References
Troubleshooting low biological activity of Camaric acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low biological activity of Camaric acid in experimental settings.
Troubleshooting Guides
Low biological activity of this compound can stem from a variety of factors, ranging from compound integrity to assay design. The following guide provides a structured approach to identifying and resolving common issues.
Table 1: Troubleshooting Low Biological Activity of this compound
| Potential Issue | Possible Cause | Recommended Solution |
| Compound Integrity | Degradation due to improper storage (light, temperature, pH).[1][2] | Store this compound as a solid in a cool, dark, and dry place.[1] Prepare solutions fresh for each experiment and protect from light using amber vials or foil.[1] |
| Low purity of the compound. | Verify the purity of the this compound sample using analytical techniques such as HPLC or LC-MS. | |
| Solubility Issues | Precipitation of the compound in aqueous assay buffer ("crashing out").[3] | Prepare a high-concentration stock solution in a suitable organic solvent like DMSO, then dilute to the final concentration in the assay buffer. Ensure the final solvent concentration is compatible with the experimental system. Visually inspect for any precipitation. |
| Use of an inappropriate solvent. | This compound is soluble in DMSO, chloroform, dichloromethane, acetone, and ethyl acetate. Avoid non-polar organic solvents. | |
| Experimental Conditions | Sub-optimal assay conditions (e.g., pH, temperature, incubation time). | Optimize assay parameters. The color and stability of similar compounds can be pH-dependent, so ensure the pH of your buffer is stable and appropriate. |
| Inaccurate compound concentration. | Recalculate dilutions and ensure accurate pipetting. If possible, confirm the concentration of the stock solution spectrophotometrically. | |
| Assay-Specific Problems | Assay interference from the compound or impurities. | Perform control experiments to test for non-specific activity. This may include running the assay without the target (e.g., enzyme or cell) to see if this compound itself affects the readout. |
| The chosen assay is not suitable for the compound's mechanism of action. | If using a target-based assay, consider that this compound might act via a different pathway. A broader, phenotype-based assay might be more appropriate for initial screening. | |
| Non-specific activity (e.g., aggregation, PAINS). | To check for aggregation-based inhibition, include a non-ionic detergent like 0.01% Triton X-100 in the assay buffer and observe if the activity is reduced. | |
| Biological Target | Low expression or activity of the target protein in the chosen cell line. | Confirm the expression and activity of the target in your experimental model using methods like Western blot or a positive control compound. |
| Cell membrane permeability issues. | The lipophilic nature of triterpenoids like this compound generally allows for good cell permeability, but this can vary between cell types. Consider using cell-free assays to confirm direct target engagement. |
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting low bioactivity.
References
Camaric acid batch-to-batch variability issues
Technical Support Center: Camaric Acid
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the batch-to-batch variability of this compound, a novel small molecule inhibitor of the PI3K/Akt signaling pathway.[1][2][3] This guide provides troubleshooting advice, quality control protocols, and detailed experimental methodologies to ensure the consistency and reproducibility of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions regarding the use of this compound in experimental settings.
Q1: We are observing significant differences in the IC50 value of this compound between new and old batches. What could be the cause?
A1: Discrepancies in potency are a primary concern stemming from batch-to-batch variability. Several factors can contribute to this issue:
-
Purity and Impurity Profile: The most common cause is a difference in the purity of the compound.[4] Even minor impurities can interfere with the biological activity of this compound. It is crucial to analyze the Certificate of Analysis (CoA) for each batch and, if possible, perform an independent purity assessment using High-Performance Liquid Chromatography (HPLC).[5]
-
Compound Stability and Storage: this compound may be susceptible to degradation if not stored under the recommended conditions (e.g., desiccated, protected from light, at -20°C). Improper handling, such as repeated freeze-thaw cycles of stock solutions, can also lead to reduced potency.
-
Solubility Issues: Inconsistent dissolution of the compound can lead to a lower effective concentration in your assay. Ensure the compound is fully dissolved in the appropriate solvent (e.g., DMSO) before preparing your final dilutions in aqueous media.
Troubleshooting Steps:
-
Compare the CoAs: Scrutinize the purity data and impurity profiles of both batches.
-
Perform a Quality Control Check: Run an HPLC analysis on both the old and new batches to verify their purity and integrity.
-
Prepare Fresh Stock Solutions: Use a freshly prepared stock solution for your experiments and avoid repeated freeze-thaw cycles.
-
Confirm Solubility: Visually inspect your final dilutions for any signs of precipitation.
Q2: The new batch of this compound has a slightly different color and texture. Should we be concerned?
A2: Yes, physical differences can be an indicator of chemical variations. Changes in color or texture may suggest:
-
Different Crystalline Form (Polymorphism): Different crystallization processes can result in various solid-state forms, which may affect solubility and bioavailability.
-
Presence of Residual Solvents: The amount and type of residual solvent can differ between batches, impacting the physical properties of the compound.
-
Oxidation or Degradation: A change in color could be a sign of chemical degradation.
Actionable Advice:
-
Contact the supplier to inquire about any changes in the manufacturing or purification process.
-
Perform analytical testing, such as Powder X-ray Diffraction (PXRD) to check for polymorphism or Thermogravimetric Analysis (TGA) to assess residual solvent content.
Q3: Our experimental results with this compound are not reproducible. Where should we start our investigation?
A3: Lack of reproducibility is a multifaceted issue. A systematic approach is necessary to pinpoint the source of the variability.
Troubleshooting Workflow:
-
Compound-Related Issues:
-
Batch Qualification: Always qualify a new batch before use. Perform a dose-response experiment to compare its potency with a previously validated batch.
-
Solution Stability: Prepare fresh dilutions for each experiment from a validated stock solution.
-
-
Experimental System Variability:
-
Cell Line Integrity: Ensure you are using low-passage, authenticated cell lines. Genetic drift in high-passage cells can alter their response to treatment.
-
Assay Conditions: Maintain consistency in all experimental parameters, including cell seeding density, media composition, serum batches, and incubation times.
-
Quantitative Data Summary
To effectively manage batch-to-batch variability, it is essential to maintain a detailed record of the quality control data for each batch of this compound.
Table 1: Batch-to-Batch Quality Control Comparison
| Parameter | Batch A (Reference) | Batch B | Batch C | Acceptance Criteria |
| Purity (by HPLC) | 99.5% | 97.2% | 99.8% | ≥ 98.0% |
| IC50 (MCF-7 cells) | 50 nM | 120 nM | 48 nM | ± 20% of Reference |
| Solubility (in DMSO) | >100 mM | >100 mM | >100 mM | ≥ 100 mM |
| Appearance | White Crystalline Solid | Off-White Powder | White Crystalline Solid | White Crystalline Solid |
Data is for illustrative purposes only.
Experimental Protocols
Protocol 1: HPLC Analysis for Purity Assessment of this compound
Objective: To determine the purity of a given batch of this compound and to identify any potential impurities.
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in DMSO.
-
Data Analysis: Calculate purity as (Area of the main peak / Total area of all peaks) x 100%.
Protocol 2: Western Blot for Phospho-Akt (Ser473) Inhibition
Objective: To confirm the biological activity of this compound by measuring the inhibition of Akt phosphorylation.
Methodology:
-
Cell Culture: Seed a suitable cell line (e.g., MCF-7) in 6-well plates and allow them to adhere overnight.
-
Serum Starvation: The next day, replace the medium with serum-free medium and incubate for 12-24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for 2 hours.
-
Stimulation: Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15 minutes to induce Akt phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Separate 20-30 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt, followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.
Visualizations
Caption: PI3K/Akt signaling pathway with the inhibitory action of this compound.
References
Technical Support Center: Camaric Acid Stock Solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of Camaric acid stock solutions to ensure experimental integrity and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is a terpenoid that is readily soluble in organic solvents. For biological assays, Dimethyl Sulfoxide (DMSO) is a common choice. Other suitable organic solvents include ethanol, methanol, and dichloromethane.[1] It has appreciable solubility in water but is insoluble in non-polar organic solvents like petroleum ether.[2]
Q2: What is the best way to store solid this compound?
A2: For long-term stability, solid this compound should be stored in a tightly sealed container at -20°C or lower, protected from light.[1] For shorter periods, it can be kept in a cool, dry, and well-ventilated area.[2]
Q3: How should I store this compound stock solutions?
A3: To ensure the long-term stability of your this compound stock solutions, it is advisable to store them at -20°C.[3] Stock solutions prepared in DMSO should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[1] Always use amber vials or wrap containers in aluminum foil to protect them from light.[3] Aqueous solutions should be prepared fresh and are not recommended for storage for more than one day.[4]
Q4: Is this compound sensitive to pH changes?
A4: Yes, the stability and color of this compound solutions are pH-dependent.[2] It is relatively stable in acidic conditions (pH 4-5) and alkaline conditions (pH 9-11).[2] Unintended pH shifts in your buffer or solution can lead to color changes.[2]
Q5: Is it necessary to protect this compound solutions from light?
A5: Yes, this compound can be sensitive to direct sunlight.[2] Prolonged exposure to strong light sources can cause photodegradation.[2] It is stable in darkness and under indoor scattered light.[2] Therefore, it is crucial to store solutions in light-protected containers.[2][3]
Troubleshooting Guide
Issue 1: My this compound solution has changed color.
-
Possible Cause: This is likely due to a shift in the pH of your solution. The color of this compound is highly dependent on pH.[2]
-
Solution: Verify the pH of your solution and adjust it if necessary. Using a buffered solution can help maintain a stable pH for your experiment.
Issue 2: I'm observing precipitation in my this compound stock solution.
-
Possible Cause 1: Incorrect Solvent. this compound has poor solubility in non-polar organic solvents and may precipitate if the incorrect solvent is used.[2]
-
Solution 1: Ensure you are using a suitable solvent such as DMSO, ethanol, or methanol.[1]
-
Possible Cause 2: Supersaturation. Attempting to dissolve too much this compound in a small volume of solvent can lead to a supersaturated solution and subsequent precipitation.[2]
-
Solution 2: Prepare solutions at or below the known solubility limit. Gentle warming and vortexing can help in dissolving the compound. If precipitation persists, consider preparing a fresh, more dilute stock solution.[1]
-
Possible Cause 3: Temperature Changes. A decrease in temperature can reduce the solubility of this compound, leading to precipitation.
-
Solution 3: Gently warm the solution to redissolve the precipitate.[1] Storing aliquots at a consistent temperature can help prevent this issue.
Data Presentation
Table 1: Solubility Profile of this compound
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble[5] |
| Ethanol | Soluble[1] |
| Methanol | Soluble[1] |
| Dichloromethane | Soluble[1][5] |
| Chloroform | Soluble[5] |
| Acetone | Soluble[5] |
| Ethyl Acetate | Soluble[5] |
| Water | Appreciable solubility[2] |
| Petroleum Ether | Insoluble[2] |
Note: "Soluble" indicates that the compound dissolves, but quantitative data may not be readily available. Experimental determination is recommended for precise applications.
Table 2: Stability of this compound Under Various Conditions
| Condition | Stability | Observations | Citations |
| Temperature | Stable from 20-90 °C | Decomposes at 136 °C. | [2] |
| Light | Stable in darkness and indoor scattered light. Unstable in direct sunlight. | Photodegradation can occur with prolonged light exposure. | [2] |
| pH | Relatively stable at pH 4-5 and 9-11. | The color of the solution is dependent on the pH. | [2] |
| **Oxidizers (e.g., H₂O₂) ** | Stable in various concentrations. | Incompatible with strong oxidizing agents. | [2] |
| Reducers (e.g., Na₂SO₃) | Unstable at high concentrations. | Stable at low concentrations. | [2] |
| Metal Ions | Unstable in the presence of Fe³⁺. Stable with Cu²⁺, Mg²⁺, K⁺, Zn²⁺, and Ca²⁺. | [2] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol outlines a general procedure for preparing a stock solution of this compound for use in cell culture experiments.
-
Weighing: Accurately weigh the desired amount of high-purity this compound powder using a calibrated analytical balance. It is recommended to handle the powder in a fume hood.
-
Dissolution: Transfer the weighed this compound to a sterile conical tube. Add the appropriate volume of a suitable solvent, such as DMSO, to achieve the desired stock concentration.[6]
-
Mixing: Vortex or sonicate the solution to ensure the complete dissolution of the this compound.[7]
-
Sterilization (Optional): If required for your application, sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with the chosen solvent.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile, light-protected tubes (e.g., amber microcentrifuge tubes). Store the aliquots at -20°C or -80°C to maintain stability and prevent repeated freeze-thaw cycles.[1]
Mandatory Visualization
Caption: Workflow for the preparation and storage of this compound stock solutions.
References
Technical Support Center: Preventing Precipitation of Camaric Acid in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Camaric acid and other hydrophobic compounds in cell culture experiments.
A Note on Compound Identity: this compound vs. Carminic Acid
It is important to note that "this compound" is sometimes a misspelling of the more common compound, "Carminic acid." These are structurally distinct molecules with different properties. This guide will primarily address the challenges associated with this compound, a pentacyclic triterpenoid, while also providing relevant information for Carminic acid.
Troubleshooting Guide: Preventing this compound Precipitation
This guide addresses the common issue of compound precipitation when preparing working solutions of this compound for cell culture experiments.
Issue 1: Immediate Precipitate Formation Upon Addition to Culture Medium
Question: I dissolved this compound in DMSO to create a stock solution. When I add it to my cell culture medium, a precipitate forms instantly. What is happening and how can I prevent it?
Answer: This phenomenon, often called "crashing out," is common for hydrophobic compounds like this compound, which are poorly soluble in the aqueous environment of cell culture media.[1][2] The rapid dilution of the DMSO stock into the aqueous medium causes the compound to exceed its solubility limit and precipitate.
| Potential Cause | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media is higher than its aqueous solubility limit. Solution: Decrease the final working concentration. It is crucial to determine the maximum soluble concentration of this compound in your specific cell culture medium by performing a solubility test.[1] |
| Rapid Dilution / "Solvent Shock" | Adding a concentrated DMSO stock directly to a large volume of media leads to a rapid solvent exchange, causing the compound to precipitate.[2] Solution: Employ a serial dilution method. First, create an intermediate dilution of the stock solution in pre-warmed (37°C) culture media.[1] Add the stock solution dropwise while gently swirling or vortexing the media to ensure rapid and even dispersion. |
| High Final DMSO Concentration | While DMSO is an excellent solvent for initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution. Solution: Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%. This may necessitate preparing a more dilute stock solution. |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. Solution: Always use cell culture media that has been pre-warmed to 37°C for all dilutions. |
Issue 2: Precipitate Forms Over Time During Incubation
Question: My this compound solution was clear when I prepared it, but after a few hours in the incubator, I noticed a precipitate. What could be the cause?
Answer: Delayed precipitation can be caused by several factors related to the stability of the compound in the complex environment of the cell culture medium over time.
| Potential Cause | Recommended Solution |
| pH Shift in Media | The CO₂ environment in an incubator can cause the pH of the medium to become more acidic over time, which can alter the charge and solubility of pH-sensitive compounds. Solution: Ensure your medium is adequately buffered for the CO₂ concentration in your incubator. Consider using a medium supplemented with HEPES for more stable pH maintenance. |
| Interaction with Media Components | This compound may interact with salts, amino acids, or proteins in the serum, forming insoluble complexes. Calcium salts, in particular, are prone to causing precipitation. Solution: Test the solubility of this compound in a simpler buffered saline solution (e.g., PBS) to determine if media components are the issue. If using a serum-free medium, be aware that the absence of serum proteins that can aid solubility may increase the likelihood of precipitation. |
| Media Evaporation | In long-term experiments, evaporation can increase the concentration of all components in the media, including this compound, pushing it beyond its solubility limit. Solution: Ensure proper humidification of your incubator. For long-term cultures, use culture plates with low-evaporation lids or seal the plates with gas-permeable membranes. |
| Temperature Fluctuations | Repeatedly removing culture vessels from the stable incubator environment can cause temperature cycling, which may affect the solubility of the compound. Solution: Minimize the time your culture vessels are outside the incubator. For frequent observations, consider using a microscope with a heated, CO₂-controlled stage. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a this compound stock solution?
A1: For hydrophobic compounds like this compound, a pentacyclic triterpenoid, Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent due to its ability to dissolve a wide range of nonpolar compounds and its miscibility with water. It is recommended to prepare a high-concentration stock solution in 100% anhydrous DMSO.
Q2: What is the maximum recommended final concentration of DMSO in my cell culture?
A2: High concentrations of DMSO can be toxic to cells. It is generally recommended to keep the final concentration of DMSO in the culture medium at or below 0.5% (v/v), with many protocols suggesting 0.1% or lower to avoid impacting cell viability and function. It is always best practice to include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Q3: My this compound stock solution in DMSO is frozen. I see a precipitate after thawing. What should I do?
A3: Precipitation can occur in frozen stock solutions. Gently warm the stock solution to 37°C and vortex thoroughly to redissolve the compound before use. To minimize this issue, it is recommended to store stock solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles.
Q4: Should I filter my media if a precipitate has formed?
A4: Filtering the media after a precipitate has formed is not recommended. The precipitate is your compound of interest, and filtering it out will lower its effective concentration in an unquantifiable way, leading to inaccurate and unreliable experimental results. The best approach is to address the root cause of the precipitation.
Q5: What are the solubility properties of Carminic acid?
A5: Carminic acid is soluble in water (4 mg/mL) and ethanol (B145695) (2 mg/mL). Its solubility and color are pH-dependent. It is more soluble in alkaline water. The color of the solution can range from yellow/violet in acidic solutions to deep red in neutral or alkaline conditions.
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound
Objective: To determine the highest concentration of this compound that can be prepared in a specific cell culture medium without precipitation.
Materials:
-
This compound powder
-
100% anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate
-
Vortex mixer
-
Microscope
Methodology:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 50 mM). Ensure it is fully dissolved by vortexing.
-
Prepare Serial Dilutions: In a sterile 96-well plate or microcentrifuge tubes, add your pre-warmed cell culture medium. Add the this compound DMSO stock to the first well/tube to achieve the highest desired concentration, ensuring the final DMSO concentration is at an acceptable level (e.g., 0.5%). Perform 2-fold serial dilutions across the plate/tubes. Include a vehicle control with only DMSO.
-
Incubation and Observation: Incubate the plate under your standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at various time points (e.g., immediately, 1 hour, 4 hours, and 24 hours). For a more detailed inspection, examine a small aliquot from each dilution under a microscope to check for micro-precipitates.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of any visible precipitate throughout the incubation period is the maximum working soluble concentration for your specific experimental conditions.
Visualizations
Caption: Troubleshooting workflow for compound precipitation.
Caption: Workflow for determining max soluble concentration.
References
Technical Support Center: Optimizing HPLC Separation of Camaric Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the High-Performance Liquid Chromatography (HPLC) separation of Camaric acid.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound.
| Problem | Potential Cause | Suggested Solution |
| High Backpressure | Blocked column frit | Backflush the column with a compatible solvent. If the pressure remains high, replace the frit.[1] |
| Column contamination | Wash the column with a strong solvent (e.g., isopropanol (B130326), then hexane, followed by isopropanol again before returning to the mobile phase).[1] | |
| Plugged packing material | If washing does not resolve the issue, the column may need to be replaced.[1] | |
| Peak Tailing | Secondary silanol (B1196071) interactions | Reduce the mobile phase pH to suppress silanol activity or use a competing base in the mobile phase.[1] Consider using an end-capped column.[2] |
| Column overload | Decrease the sample concentration or injection volume.[3][4] | |
| Dead volume in the system | Check and tighten all fittings between the column and detector.[3] | |
| Peak Fronting | Sample solvent stronger than mobile phase | Dilute the sample in the mobile phase whenever possible.[3] |
| Column overload | Decrease the sample concentration or injection volume.[3][4] | |
| Broad Peaks | Low mobile phase flow rate | Increase the flow rate to an optimal level for the column dimensions.[3] |
| Column degradation | Replace the guard column or the analytical column if performance has declined over time.[3] | |
| Mobile phase composition change | Prepare a fresh mobile phase and ensure proper mixing.[3] | |
| Variable Retention Times | Inconsistent mobile phase composition | Ensure the gradient system is delivering a constant and accurate composition.[5] Premixing the mobile phase components can improve consistency.[5] |
| Fluctuations in column temperature | Use a column oven to maintain a constant temperature.[6] | |
| Leaks in the pump or fittings | Inspect the system for any leaks and tighten or replace fittings as necessary.[3][5] | |
| Ghost Peaks | Contamination in the injection system | Clean the autosampler and injection port.[4] |
| Impure mobile phase solvents | Use high-purity, HPLC-grade solvents and filter them before use.[4] | |
| Carryover from previous injections | Run blank injections with a strong solvent to wash the system between samples.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound to consider for HPLC method development?
A1: this compound is a pentacyclic triterpenoid (B12794562), a class of naturally occurring compounds.[7][8] It is soluble in organic solvents like methanol (B129727) and chloroform.[7] Its structure contains several functional groups that can interact with the stationary phase, making reversed-phase chromatography a suitable starting point.
Q2: What type of HPLC column is recommended for this compound separation?
A2: A C18 reversed-phase column is a good initial choice for the separation of this compound due to its non-polar nature.[9][10] Columns with a particle size of 5 µm or smaller can provide better resolution.[9][11] For complex samples, a column with a smaller particle size (e.g., 1.8 µm) can offer rapid separation.[10][12]
Q3: How should I prepare the mobile phase for this compound analysis?
A3: A typical mobile phase for the separation of complex plant-derived compounds like this compound consists of an aqueous component and an organic solvent.[10][11] The aqueous phase is often acidified with a small amount of formic acid (e.g., 0.1%) or phosphoric acid to improve peak shape.[11][13][14] Acetonitrile or methanol are commonly used as the organic component.[11][13][15] A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to resolve all components in a complex sample.
Q4: What detection wavelength should be used for this compound?
Q5: How can I improve the resolution between this compound and other components in my sample?
A5: To improve resolution, you can:
-
Optimize the mobile phase gradient: Adjust the gradient slope and duration to increase the separation between closely eluting peaks.
-
Change the organic solvent: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation.
-
Adjust the mobile phase pH: Modifying the pH can change the ionization state of analytes and improve separation.
-
Lower the column temperature: Lowering the temperature can sometimes enhance separation, although it may increase backpressure.[11]
Experimental Protocol: HPLC Method for this compound
This protocol provides a starting point for the HPLC analysis of this compound, based on methods used for similar natural products.
1. Instrumentation
-
High-Performance Liquid Chromatograph (HPLC) system with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD).
2. Materials and Reagents
-
This compound reference standard (≥98% purity)[16]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)[11][15] |
| Mobile Phase A | 0.1% Formic Acid in Water[11][13] |
| Mobile Phase B | Acetonitrile[13][14] |
| Gradient Program | 0-5 min: 50% B; 5-25 min: 50-90% B; 25-30 min: 90% B; 30.1-35 min: 50% B |
| Flow Rate | 1.0 mL/min[15] |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm (or optimal wavelength determined by DAD scan) |
4. Sample Preparation
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution of 1 mg/mL. Prepare working standards by diluting the stock solution with the mobile phase.
-
Sample Solution: Extract the sample containing this compound with a suitable solvent (e.g., methanol). Filter the extract through a 0.45 µm syringe filter before injection.
Visualizations
Caption: A general workflow for the HPLC analysis of this compound.
Caption: A decision tree for troubleshooting common HPLC issues.
References
- 1. agilent.com [agilent.com]
- 2. uhplcs.com [uhplcs.com]
- 3. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 4. bvchroma.com [bvchroma.com]
- 5. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 6. A new method for simultaneous determination of 14 phenolic acids in agricultural soils by multiwavelength HPLC-PDA analysis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA09433E [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 10. scispace.com [scispace.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. Isolation, Characterization, and RP-HPLC Estimation of P-Coumaric Acid from Methanolic Extract of Durva Grass (Cynodon dactylon Linn.) (Pers.) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound [myskinrecipes.com]
Technical Support Center: Camaric Acid Interference in Experimental Assays
Disclaimer: Initial searches for "camaric acid" yielded limited information regarding its interference in experimental assays. This compound is a known pentacyclic triterpenoid (B12794562) with the chemical formula C₃₅H₅₂O₆, isolated from plants of the Lantana genus, and has shown some biological activities such as antibacterial and enzyme-inhibitory effects.[1][2] However, due to the high probability of a typographical error and its structural properties, this guide will focus on the well-documented assay interference of carminic acid , a well-known Pan-Assay Interference Compound (PAINS).[3] Should "this compound" be the correct compound of interest, the general principles for identifying and mitigating nonspecific assay effects outlined in this guide may still be applicable.
Frequently Asked Questions (FAQs)
Q1: What is carminic acid and why is it a concern in experimental assays?
A1: Carminic acid is a natural red dye belonging to the anthraquinone (B42736) class of compounds, with the chemical formula C₂₂H₂₀O₁₃.[4] Due to its highly conjugated molecular structure, it possesses intrinsic fluorescence and can interact non-specifically with proteins.[3] These characteristics can lead to false-positive or false-negative results in a variety of experimental assays, especially in high-throughput screening (HTS) campaigns. It is recognized as a Pan-Assay Interference Compound (PAINS), a class of molecules known to cause misleading assay results.
Q2: What are the primary mechanisms of carminic acid interference?
A2: The two main mechanisms of interference for carminic acid are:
-
Fluorescence Interference: Carminic acid is a fluorescent molecule. Its native excitation and emission spectra can overlap with those of the fluorophores used in an assay, leading to artificially high signals (false positives) or quenching of the intended signal (false negatives).
-
Protein Aggregation and Non-Specific Binding: Carminic acid can form aggregates in solution, especially at higher concentrations. These aggregates can sequester and non-specifically inhibit enzymes or disrupt protein-protein interactions, leading to promiscuous inhibition and false-positive results.
Q3: In which types of assays is carminic acid most likely to cause interference?
A3: Carminic acid is most likely to interfere in the following types of assays:
-
Fluorescence-based assays: This includes fluorescence intensity, fluorescence polarization (FP), and Förster resonance energy transfer (FRET) assays.
-
Enzyme inhibition assays: Its tendency to form aggregates can lead to non-specific inhibition of various enzymes.
-
Protein-protein interaction (PPI) assays: Aggregates can physically disrupt the interaction between proteins.
-
Cell-based reporter assays: Particularly those using fluorescent or luminescent reporters (e.g., luciferase), where it might interfere with the reporter protein itself or the detection signal.
Q4: What are the signs that carminic acid might be interfering with my assay?
A4: Several indicators may suggest interference by carminic acid:
-
High Hit Rate: An unusually high number of "active" compounds in a screening library that are structurally similar to carminic acid.
-
Steep Dose-Response Curves: Aggregating inhibitors often display steep, non-stoichiometric inhibition curves.
-
Irreproducible Results: Variability in results with minor changes in buffer conditions, incubation times, or compound concentration.
-
Visual Precipitation: Observable precipitation of the compound in the assay buffer.
Troubleshooting Guides
Issue 1: Suspected Fluorescence Interference
This guide provides a step-by-step approach to identify and mitigate fluorescence interference from carminic acid.
Data Presentation: Spectral Properties of Carminic Acid
| Property | Wavelength/Value | Conditions |
| Absorbance Maximum (λmax) | ~282 nm, ~495-500 nm | In aqueous solution, pH dependent. |
| Fluorescence Excitation | ~485-495 nm | In aqueous solution. |
| Fluorescence Emission | ~590-593 nm | In aqueous solution. |
Experimental Protocols
Protocol 1.1: Characterize Spectral Properties
-
Objective: To determine if the spectral properties of carminic acid overlap with your assay's fluorophore.
-
Procedure:
-
Prepare a solution of carminic acid at the concentration range used in your assay.
-
Using a spectrophotometer and a spectrofluorometer, measure the full absorbance, excitation, and emission spectra of the carminic acid solution.
-
Compare these spectra with the excitation and emission spectra of your assay's fluorophore.
-
-
Expected Outcome: Identification of any spectral overlap that could cause direct fluorescence interference.
Protocol 1.2: "Compound-Only" Control
-
Objective: To determine if carminic acid itself generates a signal in your assay.
-
Procedure:
-
Run your assay with carminic acid alone, in the absence of the target biomolecule or other signal-generating components.
-
-
Expected Outcome: If a signal is detected in this control, it is likely due to the intrinsic fluorescence of carminic acid.
Protocol 1.3: Mitigating Fluorescence Interference
-
Option A: Spectral Shift: If possible, switch to a fluorophore with excitation and emission wavelengths that do not overlap with those of carminic acid. Red-shifted dyes are often a good choice as many interfering compounds fluoresce in the blue-green region.
-
Option B: Background Subtraction: If you cannot change your fluorophore, you can subtract the background fluorescence from the "compound-only" control. Be aware that this may not fully account for signal quenching effects.
Mandatory Visualization
Caption: Workflow for identifying and mitigating fluorescence interference.
Issue 2: Suspected Protein Aggregation and Non-Specific Inhibition
This guide will help you determine if carminic acid is acting as a non-specific inhibitor through aggregation.
Experimental Protocols
Protocol 2.1: Detergent Test
-
Objective: To determine if the inhibitory activity of carminic acid is dependent on aggregation.
-
Procedure:
-
Re-run your assay in the presence of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100).
-
-
Expected Outcome: If the inhibitory activity of carminic acid is significantly reduced or eliminated, it strongly suggests that it is acting as an aggregator.
Protocol 2.2: Dynamic Light Scattering (DLS)
-
Objective: To directly detect the formation of aggregates.
-
Procedure:
-
Prepare solutions of carminic acid in your assay buffer at various concentrations.
-
Ensure samples are properly filtered (0.2µm filter) to remove dust and other large particles.
-
Analyze the solutions using a DLS instrument to measure particle size distribution.
-
-
Expected Outcome: DLS can detect the formation of sub-micron aggregates as the concentration of the compound increases, confirming its potential for non-specific inhibition.
Mandatory Visualization
Caption: Workflow for detecting aggregation-based interference.
Signaling Pathway Interference
Anthraquinone derivatives, the class of compounds to which carminic acid belongs, have been reported to interfere with several key signaling pathways. This can be due to their ability to intercalate into DNA, generate reactive oxygen species (ROS), or interact non-specifically with pathway components. Researchers using reporter assays (e.g., luciferase or GFP-based) to study pathways like Wnt, Myc, and Notch should be particularly cautious.
Potential Interference in Wnt Signaling Pathway
Q5: My anthraquinone compound shows activity in my Wnt/luciferase reporter assay. How do I confirm this is a real effect?
A5: It is crucial to perform counter-screens to rule out assay artifacts. Many small molecules are direct inhibitors of luciferase, which would appear as a decrease in signal in your reporter assay.
Experimental Protocols
Protocol 3.1: Luciferase Inhibition Counter-Screen
-
Objective: To determine if your compound directly inhibits the luciferase enzyme.
-
Procedure:
-
Set up a reaction with purified luciferase enzyme, its substrates (e.g., luciferin, ATP), and your compound at various concentrations.
-
Measure the luminescence signal.
-
-
Expected Outcome: If your compound inhibits the signal in this cell-free system, it is a direct luciferase inhibitor, and your results from the reporter assay are likely false positives.
Protocol 3.2: Control Reporter Counter-Screen
-
Objective: To distinguish between pathway-specific inhibition and general effects on the reporter or cell health.
-
Procedure:
-
Transfect cells with a control plasmid that expresses the reporter gene (e.g., luciferase) under the control of a constitutive promoter (e.g., CMV) that is not regulated by the Wnt pathway.
-
Treat the cells with your compound and measure the reporter signal.
-
-
Expected Outcome: If your compound also inhibits the signal from this control reporter, it is likely acting on the reporter protein itself or has general cytotoxic effects.
Mandatory Visualization
Caption: Potential interference points of anthraquinones in Wnt signaling assays.
References
- 1. Carminic Acid | 1260-17-9 [chemicalbook.com]
- 2. Absorption [Carminic Acid] | AAT Bioquest [aatbio.com]
- 3. Detection of Small-Molecule Aggregation with High-Throughput Microplate Biophysical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dynamic light scattering: a practical guide and applications in biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Mechanism of Action of Camaric Acid
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of camaric acid. Given the limited specific mechanistic data available for this compound, this guide uses the extensively studied p-coumaric acid as a primary comparator to offer a broader context for its potential mechanisms of action.
Overview of Compounds
This compound is a pentacyclic triterpenoid (B12794562) naturally found in plants of the Lantana genus, particularly Lantana camara.[1] It has garnered scientific interest for its potential antibacterial, anti-inflammatory, and cytotoxic properties.[1][2] However, detailed studies on its specific molecular targets and signaling pathways are currently limited.[3]
p-Coumaric acid , a phenolic acid, is a widespread secondary metabolite in the plant kingdom, found in various fruits, vegetables, and cereals.[4][5] It is recognized for a broad spectrum of biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial effects, with its mechanisms of action being more thoroughly investigated.[2][6]
Comparative Biological Activity Data
The following tables summarize the available quantitative data for the biological activities of this compound and p-coumaric acid. It is important to note that the available data for this compound is not as extensive as that for p-coumaric acid.
Table 1: Anti-inflammatory and Cytotoxic Activity
| Compound | Activity Type | Parameter | Value | Target/Model | Source |
| This compound | Anti-inflammatory | IC₅₀ | 0.67 mg/ear | TPA-induced mouse ear edema | [2] |
| Cytotoxicity | LC₅₀ | 4.1 µg/mL | Brine shrimp larvae | [2] | |
| p-Coumaric Acid | Cytotoxicity | IC₅₀ | 150 µM | HT-29 human colorectal cancer cells | [7][8] |
| Cytotoxicity | IC₅₀ | Not specified | Neuroblastoma N2a cells (induced 81.23% apoptosis at 150 µmol/L after 72h) | [7] |
Table 2: Antimicrobial Activity
| Compound | Parameter | Value | Target Organism | Source |
| This compound | MIC | 4.88 µg/mL | Escherichia coli | [2] |
| MIC | 9.76 µg/mL | Pseudomonas aeruginosa | [2] | |
| MIC | 19.5 µg/mL | Staphylococcus aureus | [2] | |
| MIC | 19.5 µg/mL | Bacillus cereus | [2] | |
| MIC | 19.5 µg/mL | Candida albicans | [2] | |
| p-Coumaric Acid | MIC | 0.2 mg/mL | Alicyclobacillus acidoterrestris (vegetative cells and spores) | [9] |
| MBC | 0.2 mg/mL | Alicyclobacillus acidoterrestris (vegetative cells) | [9] | |
| MBC | >1.6 mg/mL | Alicyclobacillus acidoterrestris (spores) | [9] |
Mechanism of Action and Signaling Pathways
Anti-inflammatory Action
This compound: The precise anti-inflammatory mechanism of this compound has not been fully elucidated. However, it is hypothesized to involve the inhibition of key inflammatory pathways such as the NF-κB pathway.[3]
p-Coumaric Acid: The anti-inflammatory effects of p-coumaric acid are better characterized. It has been shown to modulate the NF-κB signaling pathway, a critical regulator of inflammation.[4] By inhibiting NF-κB, p-coumaric acid can reduce the production of pro-inflammatory cytokines.[4]
Figure 1: Hypothesized and demonstrated anti-inflammatory mechanisms.
Anticancer and Cytotoxic Action
This compound: The cytotoxic effects of this compound have been observed, but the underlying molecular mechanisms are not well understood.[3]
p-Coumaric Acid: p-Coumaric acid has been shown to induce apoptosis and cell cycle arrest in cancer cells through multiple signaling pathways.[10] It can modulate the expression of Bcl-2 family proteins to induce apoptosis through the intrinsic mitochondrial pathway.[10] Furthermore, it has been shown to inhibit the PI3K/Akt/mTOR and STAT3 signaling pathways, which are crucial for cancer cell proliferation and survival.[8][10]
Figure 2: Anticancer signaling pathways of p-coumaric acid.
Antimicrobial Action
This compound: this compound has demonstrated inhibitory effects against a range of bacteria and fungi.[2] The specific mechanism of its antimicrobial action requires further investigation.
p-Coumaric Acid: The antibacterial mechanism of p-coumaric acid involves the disruption of bacterial cell membrane integrity, leading to a decrease in intracellular ATP and hyperpolarization of the cell membrane.[9] It has also been shown to interact with and intercalate into bacterial DNA, thereby disrupting normal cellular functions.[9]
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
This protocol is a standard method for assessing cell viability and can be used to determine the cytotoxic effects of compounds like this compound and p-coumaric acid.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or p-coumaric acid) and incubate for a defined period (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.[3]
-
Formazan Solubilization: Dissolve the formazan crystals by adding a solubilizing agent (e.g., DMSO).[3]
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC₅₀ Calculation: Calculate the percentage of cell viability for each concentration and determine the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve.
Figure 3: Workflow for the MTT cytotoxicity assay.
Antibacterial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Bacterial Inoculum: Culture bacterial strains in a suitable broth medium to achieve a standardized cell density.[3]
-
Preparation of Test Compound: Prepare a stock solution of the test compound and perform serial dilutions in the broth medium in a 96-well microtiter plate.[3]
-
Inoculation and Incubation: Inoculate each well containing the diluted compound with the standardized bacterial suspension. Include positive and negative controls. Incubate the plates under appropriate conditions.[3]
-
Determination of MIC: The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth.[3]
Conclusion and Future Directions
This compound, a pentacyclic triterpenoid from Lantana camara, demonstrates promising antibacterial, anti-inflammatory, and cytotoxic activities. However, a significant gap exists in the literature regarding its specific mechanisms of action and molecular targets. In contrast, p-coumaric acid has been extensively studied, with its effects on key signaling pathways like NF-κB and PI3K/Akt/mTOR being well-documented.
Future research on this compound should focus on:
-
In-depth Mechanistic Studies: Elucidating the specific signaling pathways modulated by this compound to understand its anti-inflammatory and cytotoxic effects.
-
Comparative Quantitative Analysis: Conducting comprehensive studies to determine the IC₅₀ and MIC values of this compound against a broader range of cancer cell lines and microbial strains to allow for more direct comparisons with other compounds.
-
Target Identification: Identifying the specific molecular targets of this compound to facilitate rational drug design and development.
By addressing these research gaps, the full therapeutic potential of this compound can be better understood and potentially harnessed for the development of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. iglobaljournal.com [iglobaljournal.com]
- 6. benthamscience.com [benthamscience.com]
- 7. benchchem.com [benchchem.com]
- 8. Comparison of effects of P-coumaric acid and coumarin on colorectal cancer cell line by inducing apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deciphering the antibacterial activity and mechanism of p-coumaric acid against Alicyclobacillus acidoterrestris and its application in apple juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Comparative Analysis of the Antibacterial Properties of Camaric Acid and Lantanilic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antibacterial activities of two natural products, Camaric acid and Lantanilic acid. Both compounds, often isolated from plants of the Lantana genus, have garnered interest for their potential therapeutic applications. This document summarizes available quantitative data, outlines experimental protocols for assessing antibacterial efficacy, and visualizes proposed mechanisms of action to aid in research and development efforts.
Quantitative Assessment of Antibacterial Activity
The antibacterial efficacy of a compound is primarily quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a bacterium. Another common method, particularly for initial screening, is the disk diffusion assay, which measures the zone of inhibition around a disk impregnated with the test compound.
Currently, specific MIC values for this compound against a range of bacterial strains are not consistently reported in publicly available literature, hindering a direct quantitative comparison. The standard method for determining its antibacterial potency is noted to be the broth microdilution assay.
Table 1: Comparison of Antibacterial Activity Data
| Compound | Method | Bacterial Strain | Result |
| This compound | Broth Microdilution (Standard Method) | Various | Specific MIC values not consistently reported.[1] |
| Lantanilic Acid | Disk Diffusion | Staphylococcus aureus | 1.7 mm zone of inhibition at 500 µg/mL.[2] |
| Escherichia coli | Inactive.[2] | ||
| Pseudomonas aeruginosa | Inactive.[2] | ||
| Staphylococcus epidermis | Inactive.[2] | ||
| Lantana camara Leaf Extract | Broth Microdilution | Proteus vulgaris | MIC: 128 µg/mL. |
| Vibrio cholerae | MIC: 128 µg/mL. | ||
| Lantana camara Root Extract | Broth Microdilution | Proteus vulgaris | MIC: 64 µg/mL. |
| Pseudomonas aeruginosa | MIC: 128 µg/mL. |
Note: The data for Lantana camara extracts is included for context and may not be solely attributable to Lantanilic acid.
Experimental Protocols
To ensure the reproducibility and accuracy of antibacterial activity assessment, standardized experimental protocols are crucial. Below are detailed methodologies for the disk diffusion assay and the broth microdilution method.
Disk Diffusion Assay Protocol (Kirby-Bauer Method)
This method is used to determine the susceptibility of bacteria to an antimicrobial agent, as was performed for Lantanilic acid.
-
Preparation of Bacterial Inoculum:
-
Select three to five isolated colonies of the test bacterium from an 18-24 hour culture on a non-selective agar (B569324) plate.
-
Suspend the colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the adjusted bacterial suspension.
-
Remove excess inoculum by pressing the swab against the inner wall of the tube.
-
Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees after each streaking to ensure uniform coverage.
-
-
Application of Disks:
-
Aseptically place sterile filter paper disks (6 mm in diameter) impregnated with a known concentration of the test compound onto the inoculated agar surface.
-
Ensure the disks are placed at least 24 mm apart to prevent overlapping of inhibition zones.
-
Gently press each disk to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-24 hours.
-
-
Interpretation of Results:
-
Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
-
The size of the zone is indicative of the antibacterial activity of the compound.
-
Broth Microdilution Assay Protocol for MIC Determination
This is the standard method for determining the MIC of an antimicrobial agent.
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). Each well will contain a different concentration of the compound.
-
-
Preparation of Bacterial Inoculum:
-
Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compound.
-
Include a positive control (bacteria and broth, no compound) and a negative control (broth only) on each plate.
-
Incubate the plate at 35-37°C for 16-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Mechanisms of Action and Investigatory Workflows
Understanding the mechanism by which a compound exerts its antibacterial effect is critical for its development as a therapeutic agent.
Proposed Antibacterial Mechanism of Lantanilic Acid
Lantanilic acid, a terpenoid, is thought to exert its antibacterial effect through the disruption of the bacterial cell membrane and wall. Its lipophilic nature allows it to damage these structures, leading to cell lysis.
Caption: Proposed mechanism of Lantanilic acid's antibacterial action.
Investigatory Workflow for this compound's Mechanism of Action
As the precise mechanism of action for this compound is not well-elucidated, a systematic investigatory workflow is required. The following diagram outlines a potential approach to identify its cellular targets and affected pathways.
Caption: A workflow for investigating this compound's antibacterial mechanism.
References
The Pivotal Role of Structure in the Bioactivity of Camaric Acid Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of natural compounds is paramount in the quest for novel therapeutics. This guide provides a comparative analysis of Camaric acid derivatives, focusing on the significant impact of chemical modifications on their biological activities. While "this compound" can refer to a specific triterpenoid (B12794562), the term is often used in literature to describe p-Coumaric acid, a phenolic compound. This guide will address both, with a primary focus on the more extensively studied p-Coumaric acid derivatives, for which a wealth of experimental data is available.
This publication will delve into the anti-inflammatory and anti-cancer properties of these derivatives, presenting quantitative data in structured tables for clear comparison. Detailed experimental protocols for key assays are provided to support the reproducibility of the cited findings. Furthermore, a visualization of a key signaling pathway modulated by these compounds is included to facilitate a deeper understanding of their mechanism of action.
Comparative Analysis of Biological Activity
The biological efficacy of this compound derivatives is profoundly influenced by their structural modifications. The following tables summarize the in vitro anti-inflammatory and cytotoxic activities of various derivatives, highlighting the structure-activity relationships.
Anti-inflammatory Activity of this compound and its Analogs
The anti-inflammatory potential of this compound, a triterpenoid from Lantana camara, has been evaluated using the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema assay. This model is a standard for assessing topical anti-inflammatory effects.
Table 1: Comparison of Anti-inflammatory Activity
| Compound | Assay | IC50 / Inhibition | Reference |
| This compound | TPA-induced mouse ear edema | 0.67 mg/ear | [1] |
| Indomethacin (B1671933) | TPA-induced mouse ear edema | ~0.75 mg/ear (estimated) | [1] |
Note: The IC50 for indomethacin is an estimation based on reported percentage of inhibition, as a direct IC50 value in the same units was not available in the cited source. Direct comparative studies are necessary for a more precise assessment.
Anticancer Activity of p-Coumaric Acid Derivatives
A range of p-Coumaric acid derivatives has been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating greater potency.
Table 2: In Vitro Cytotoxicity (IC50) of p-Coumaric Acid Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Coumarin-3-hydrazide (5o) | HCT116 (Colon) | Not specified, but identified as a lead molecule | [2] |
| 3-(coumarin-3-yl)-acrolein derivative (6e) | Not specified | Induces mitochondria-dependent apoptosis | [2] |
| p-Coumaric Acid | A375 (Melanoma) | 2500 (48h) | [3] |
| p-Coumaric Acid | B16 (Melanoma) | 2800 (48h) | [3] |
| Coumarin (B35378) | HT-29 (Colon) | 25 | [4] |
| p-Coumaric Acid | HT-29 (Colon) | 150 (24h), 125 (72h), 100 (120h) | [4] |
| Ethyl p-coumarate | B16-F10 (Melanoma) | < 1000 | [5] |
| n-Butyl p-coumarate | B16-F10 (Melanoma) | < 1000 | [5] |
Structure-Activity Relationship (SAR) Insights
The data reveals several key SAR trends for p-Coumaric acid derivatives:
-
Esterification: Esterification of the carboxylic acid group of p-Coumaric acid, as seen in ethyl and n-butyl p-coumarate, can enhance antitumor activity. This is likely due to increased lipophilicity, which improves cell membrane permeability.[5]
-
Amidation: The conversion of the carboxylic acid to an amide, and further to a hydrazide, has been shown to yield potent anti-proliferative and apoptosis-inducing effects in cancer cells.[2]
-
Core Structure: A comparison between coumarin and p-Coumaric acid suggests that the coumarin scaffold can exhibit significantly higher cytotoxicity against colon cancer cells.[4]
For pentacyclic triterpenoids like this compound, SAR studies on related compounds like oleanolic and ursolic acid have shown that modifications at the C-3 and C-28 positions are crucial for their biological activity.[6][7] Specifically, the presence of a carboxyl group at C-28 is often essential for inhibitory effects.[6][7]
Experimental Protocols
12-O-Tetradecanoylphorbol-13-acetate (TPA)-Induced Mouse Ear Edema Assay
This in vivo assay is a standard model for evaluating acute topical inflammation.[1]
Principle: TPA is a potent inflammatory agent that activates protein kinase C (PKC) when applied to the skin. This triggers a signaling cascade leading to the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes, and the release of cytokines such as TNF-α and interleukins, resulting in edema.[1]
Procedure:
-
Animal Model: Typically, mice (e.g., BALB/c) are used.[8]
-
Induction of Inflammation: A solution of TPA in a suitable solvent (e.g., acetone) is applied topically to the inner and outer surfaces of one ear of each mouse. The other ear serves as a control.[9]
-
Treatment: The test compound (e.g., this compound derivative) is applied topically to the TPA-treated ear, usually shortly before or after TPA application. A reference anti-inflammatory drug (e.g., indomethacin) is used as a positive control.[1][9]
-
Measurement of Edema: After a specific period (e.g., 4-6 hours), the mice are euthanized, and a circular section of each ear is punched out and weighed.[10]
-
Calculation of Inhibition: The difference in weight between the TPA-treated and control ears is calculated to determine the extent of edema. The percentage inhibition of edema by the test compound is then calculated relative to the group treated with TPA alone.[9]
In Vitro Antiproliferative Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2]
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.[2]
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., p-Coumaric acid derivatives) for a specified duration (e.g., 24, 48, or 72 hours). Control wells with vehicle (e.g., DMSO) and a positive control (e.g., doxorubicin) are included.[2]
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution. The plates are then incubated to allow viable cells with active metabolism to reduce the yellow MTT to a purple formazan (B1609692).
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The cell viability is expressed as a percentage of the control. The IC50 value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.[2]
Signaling Pathway Visualization
p-Coumaric acid and its derivatives have been shown to exert their anti-cancer effects by modulating various signaling pathways. One such critical pathway is the STAT3 (Signal Transducer and Activator of Transcription 3) signaling cascade, which is often constitutively activated in many cancers and plays a key role in cell proliferation, survival, and angiogenesis.
References
- 1. Chemo-Enzymatic Synthesis and Biological Assessment of p-Coumarate Fatty Esters: New Antifungal Agents for Potential Plant Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The Anti-tumor Effects of p-Coumaric Acid on Melanoma A375 and B16 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of effects of P-coumaric acid and coumarin on colorectal cancer cell line by inducing apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Structure-Activity Relationships of Pentacyclic Triterpenoids as Potent and Selective Inhibitors against Human Carboxylesterase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Structure-Activity Relationships of Pentacyclic Triterpenoids as Potent and Selective Inhibitors against Human Carboxylesterase 1 [frontiersin.org]
- 8. ftp.cdc.gov [ftp.cdc.gov]
- 9. Effect of Terpenoids and Flavonoids Isolated from Baccharis conferta Kunth on TPA-Induced Ear Edema in Mice [mdpi.com]
- 10. Tachyphylaxis in 12-0-tetradecanoylphorbol acetate- and arachidonic acid-induced ear edema - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of Camaric Acid and p-Coumaric Acid
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between bioactive compounds is paramount. This guide provides a comprehensive, data-driven comparison of camaric acid and p-coumaric acid, two natural compounds with therapeutic potential. While both have demonstrated biological activities, the extent of scientific investigation and the available data for each differ significantly.
Overview
This compound is a pentacyclic triterpenoid (B12794562) primarily isolated from plants of the Lantana genus, such as Lantana camara.[1][2] It is a relatively less-studied compound, with research highlighting its anti-inflammatory and antimicrobial properties.
p-Coumaric acid , on the other hand, is a widespread phenolic acid belonging to the hydroxycinnamic acid family.[3] It is found in a vast array of fruits, vegetables, and cereals and has been the subject of extensive research, revealing a broad spectrum of biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial effects.[3][4]
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data for the biological activities of this compound and p-coumaric acid to facilitate a direct comparison.
Anti-inflammatory Activity
| Compound | Assay | IC50 Value | Target/Model Organism |
| This compound | TPA-induced mouse ear edema | 0.67 mg/ear | Mouse |
| p-Coumaric Acid | Carrageenan-induced paw edema | - | Rat |
| Lipopolysaccharide (LPS)-stimulated macrophages | - | RAW 264.7 cells |
Note: Quantitative IC50 values for the anti-inflammatory activity of p-coumaric acid in these specific assays are not consistently reported in a directly comparable format to this compound.
Anticancer Activity
| Compound | Cell Line | IC50 Value |
| This compound | - | Data not available |
| p-Coumaric Acid | HCT-15 (Colon Cancer) | 1400 µM |
| HT-29 (Colon Cancer) | 1600 µM | |
| A375 (Melanoma) | 1.5-3.5 mM | |
| B16 (Melanoma) | 2.0-4.0 mM |
Antimicrobial Activity
| Compound | Microorganism | MIC Value |
| This compound | Escherichia coli | 4.88 µg/mL |
| Pseudomonas aeruginosa | 9.76 µg/mL | |
| Staphylococcus aureus | 19.5 µg/mL | |
| Bacillus cereus | 19.5 µg/mL | |
| Candida albicans | 19.5 µg/mL | |
| p-Coumaric Acid | Colistin-resistant Acinetobacter baumannii | 128-256 µg/mL |
| Staphylococcus aureus | 80 µg/mL | |
| Escherichia coli | 20 µg/mL |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
TPA-Induced Mouse Ear Edema Assay (for Anti-inflammatory Activity)
This assay is a standard in vivo model for assessing acute topical inflammation.
-
Animal Model : Male Swiss albino or CD-1 mice are used.
-
Groups : Animals are randomly assigned to a control group, a TPA-treated group, a positive control group (e.g., indomethacin), and experimental groups receiving different doses of the test compound (this compound).
-
Induction of Inflammation : A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a solvent like acetone (B3395972) is applied topically to both the inner and outer surfaces of one ear of each mouse. The contralateral ear serves as a control.
-
Treatment : The test compound or the positive control is applied topically to the TPA-treated ear, typically shortly before or after the TPA application.
-
Measurement of Edema : After a specified period (e.g., 4-6 hours), the mice are euthanized, and a circular section of each ear is punched out and weighed. The difference in weight between the TPA-treated and control ears is calculated as the measure of edema.
-
Calculation of Inhibition : The percentage of inhibition of edema by the test compound is calculated relative to the TPA-treated control group. The IC50 value is the concentration of the test compound that inhibits the edema by 50%.
MTT Assay (for Anticancer Activity)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding : Cancer cells (e.g., HCT-15, HT-29) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment : The cells are then treated with various concentrations of the test compound (p-coumaric acid) and incubated for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition : Following the incubation period, an MTT solution is added to each well.
-
Formazan (B1609692) Solubilization : The plate is incubated further to allow viable cells to metabolize the MTT into formazan crystals. A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is then added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement : The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Calculation of Cell Viability : The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is then determined.
Broth Microdilution Method (for Antimicrobial Activity)
This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Test Compound : A stock solution of the test compound (this compound or p-coumaric acid) is prepared in a suitable solvent (e.g., DMSO).
-
Serial Dilution : The stock solution is serially diluted in a 96-well microtiter plate containing a liquid bacterial growth medium (e.g., Mueller-Hinton Broth) to create a range of concentrations.
-
Preparation of Bacterial Inoculum : A standardized suspension of the target bacterium is prepared to a specific turbidity (e.g., 0.5 McFarland standard). This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation : Each well of the microtiter plate is inoculated with the prepared bacterial suspension.
-
Controls : Positive (bacteria and medium, no compound) and negative (medium only) controls are included on the plate.
-
Incubation : The microtiter plate is incubated under appropriate conditions for the specific bacterium (e.g., 37°C for 18-24 hours).
-
MIC Determination : After incubation, the MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Signaling Pathways and Mechanisms
p-Coumaric Acid: Inhibition of the NF-κB Signaling Pathway
p-Coumaric acid has been shown to exert its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.
Caption: Inhibition of the NF-κB pathway by p-Coumaric acid.
p-Coumaric Acid: Induction of the Intrinsic Apoptosis Pathway
The anticancer activity of p-coumaric acid is partly attributed to its ability to induce apoptosis (programmed cell death) through the intrinsic, or mitochondrial, pathway.
Caption: p-Coumaric acid-induced intrinsic apoptosis pathway.
Experimental Workflow: TPA-Induced Mouse Ear Edema Assay
The following diagram illustrates the workflow for evaluating the anti-inflammatory activity of a compound using the TPA-induced mouse ear edema model.
Caption: Workflow for TPA-induced mouse ear edema assay.
Conclusion
This guide highlights the current state of research on this compound and p-coumaric acid. p-Coumaric acid is a well-characterized compound with a broad range of biological activities supported by a substantial body of evidence. Its mechanisms of action, particularly in anti-inflammatory and anticancer effects, are relatively well understood.
This compound, while showing promise in anti-inflammatory and antimicrobial applications, remains a less-explored molecule. The available data suggests it has potent biological effects, but further research is required to establish a more comprehensive profile of its activities, elucidate its mechanisms of action, and provide a more robust basis for comparison with other compounds. For researchers in drug discovery, p-coumaric acid presents a well-validated lead compound, while this compound represents a novel scaffold with the potential for new therapeutic applications that warrant further investigation.
References
A Comparative Guide to the In Vivo Efficacy of Camaric Acid and p-Coumaric Acid
An important note on nomenclature: The scientific literature presents a potential ambiguity between Camaric acid, a triterpenoid (B12794562) from Lantana species, and p-Coumaric acid (p-CouA), a widely distributed phenolic compound.[1] This guide addresses both compounds to provide a comprehensive overview for researchers. The available in vivo efficacy data for this compound is currently limited, while p-Coumaric acid has been more extensively studied.
This guide provides a comparative analysis of the in vivo anti-inflammatory and anticancer efficacy of this compound and p-Coumaric acid, with comparisons to standard-of-care alternatives where data is available.
Part 1: In Vivo Anti-inflammatory Efficacy
This compound
The primary in vivo anti-inflammatory data for this compound comes from the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema assay, a standard model for acute topical inflammation.[2]
Table 1: In Vivo Anti-inflammatory Activity of this compound vs. Indomethacin (B1671933)
| Compound | Assay | Molar Mass ( g/mol ) | IC₅₀ (mg/ear) | Reference |
| This compound | TPA-induced mouse ear edema | 484.7 | 0.67 | [2] |
| Indomethacin | TPA-induced mouse ear edema | 357.8 | ~0.75* | [2] |
Note: The IC₅₀ for indomethacin is an estimation based on the reported percentage of inhibition.[2]
p-Coumaric Acid
p-Coumaric acid has demonstrated anti-inflammatory effects in various in vivo models, including adjuvant-induced arthritis in rats.[3][4] Its mechanism involves the suppression of pro-inflammatory mediators like TNF-α.[3]
Table 2: In Vivo Anti-inflammatory Effects of p-Coumaric Acid
| Compound | Animal Model | Key Findings | Reference |
| p-Coumaric acid | Adjuvant-induced arthritic rats | Decreased expression of TNF-α and circulating immune complexes. | [3] |
| p-Coumaric acid | Collagen-induced arthritis (CIA) model rats | Alleviated symptoms and suppressed inflammatory cell infiltration. Decreased serum levels of TNF-α and IL-6. | [4] |
Experimental Protocols
TPA-Induced Mouse Ear Edema Assay
This assay is a standard model for evaluating topical anti-inflammatory activity.[2]
-
Principle: TPA is a potent inflammatory agent that activates protein kinase C (PKC), leading to the production of pro-inflammatory mediators and subsequent edema.[2]
-
Procedure:
-
A solution of the test compound (e.g., this compound) is applied topically to the mouse ear.
-
TPA is then applied to induce inflammation.
-
The degree of edema is quantified by measuring the increase in ear punch weight or ear thickness compared to a control group.
-
The IC₅₀ value, the concentration at which 50% of the inflammatory response is inhibited, is then calculated.
-
Adjuvant-Induced Arthritis in Rats
This is a widely used model for studying chronic inflammation, particularly rheumatoid arthritis.
-
Principle: Injection of Freund's complete adjuvant induces a systemic inflammatory response, leading to arthritic symptoms in the paws.
-
Procedure:
-
Arthritis is induced in rats by injection of adjuvant.
-
Rats are treated with the test compound (e.g., p-Coumaric acid) or a vehicle control over a specified period.
-
The severity of arthritis is assessed by measuring paw volume and scoring arthritic indices.
-
At the end of the study, synovial tissue and serum are collected for analysis of inflammatory markers (e.g., TNF-α, immune complexes).[3]
-
Part 2: In Vivo Anticancer Efficacy
This compound
Currently, there is a lack of specific in vivo studies demonstrating the anticancer efficacy of this compound in the available literature. In vitro studies have shown cytotoxic effects against various cancer cell lines, but these findings have not yet been translated into animal models.[5]
p-Coumaric Acid
p-Coumaric acid has shown promise as a chemopreventive and therapeutic agent against cancer, particularly colorectal cancer.[6][7] Its anticancer effects are attributed to multiple mechanisms, including the induction of apoptosis and modulation of signaling pathways involved in inflammation and cell proliferation.[7]
Table 3: In Vivo Anticancer and Chemopreventive Effects of p-Coumaric Acid
| Compound | Animal Model | Key Findings | Reference |
| p-Coumaric acid | High-fat diet (HFD) mice model | Exhibited hypolipidemic effects and increased expression of Nrf2, a key regulator of the antioxidant response. | [8] |
| p-Coumaric acid | DSS-induced intestinal inflammation (a model relevant to colitis-associated cancer) | Alleviates inflammation by suppressing the expression of COX-2. | [6] |
While direct in vivo studies on tumor-bearing mice are not detailed in the provided results, the modulation of pathways like COX-2 and Nrf2 in vivo suggests a strong potential for anticancer activity.[6][8]
Signaling Pathways
TPA-Induced Inflammatory Signaling Cascade
The diagram below illustrates the key signaling events initiated by TPA that lead to inflammation, which can be targeted by anti-inflammatory agents like this compound.
p-Coumaric Acid's Anticancer Mechanisms
p-Coumaric acid exerts its anticancer effects by modulating multiple cellular pathways. The diagram below outlines some of the key mechanisms.
Conclusion
The available in vivo data suggests that this compound possesses anti-inflammatory properties comparable to the NSAID indomethacin in a topical inflammation model.[2] However, further in vivo studies are required to explore its potential in other therapeutic areas, such as oncology.
In contrast, p-Coumaric acid has a more substantial body of in vivo evidence supporting its anti-inflammatory and potential anticancer activities.[3][4][6] Its ability to modulate key signaling pathways involved in inflammation and oxidative stress makes it a promising candidate for further drug development.
For researchers in the field, it is crucial to be aware of the potential nomenclature confusion and to consider the distinct bioactivities of these two compounds. Future research should focus on conducting direct comparative in vivo studies of this compound and p-Coumaric acid to better delineate their respective therapeutic potentials.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Immunomodulatory and anti-inflammatory effect of p-coumaric acid, a common dietary polyphenol on experimental inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. New Insights Into the Anticancer Effects of p-Coumaric Acid: Focus on Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Protective effects of p-coumaric acid against oxidant and hyperlipidemia-an in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Cytotoxic Effects of Camaric Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Camaric acid, a pentacyclic triterpenoid (B12794562) with acknowledged therapeutic potential, against other well-characterized bioactive compounds. While research on this compound is still developing, this document synthesizes available data and contrasts it with the extensive experimental evidence for structurally related pentacyclic triterpenoids isolated from Lantana camara, as well as the widely studied Oleanolic acid. The focus of this guide is to objectively compare the cytotoxic performance of these compounds, supported by experimental data, to inform future research and drug development in oncology.
Comparative Analysis of Cytotoxic Activity
Quantitative data on the cytotoxic effects of this compound against cancer cell lines is not extensively available in current literature. However, the cytotoxic potential of other pentacyclic triterpenoids isolated from Lantana camara, such as Lantadene A and Lantadene B, and the related compound Oleanolic acid, has been documented. These compounds serve as important benchmarks for evaluating the potential efficacy of this compound.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Lantadene A | A375 | Skin Cancer | 3.027 | [1] |
| LNCaP | Prostate Cancer | 208.4 µg/mL | [2] | |
| Four Human Cancer Cell Lines | - | ~20-29 | [3] | |
| Lantadene B | MCF-7 | Breast Cancer | 112.2 µg/mL | [4] |
| Oleanolic Acid | HepG2 | Liver Cancer | 30 | [5] |
| B16 2F2 | Mouse Melanoma | 4.8 | [6] | |
| MCF-7 | Breast Cancer | 4.0 (for a derivative) | [6] | |
| MDA-MB-453 | Breast Cancer | 6.5 (for a derivative) | [6] | |
| This compound | Various | - | Data not available | - |
Note: Lower IC50 values indicate higher cytotoxic potency. Direct comparison of µg/mL and µM values requires knowledge of the compounds' molecular weights.
Unraveling the Mechanism of Action: Insights from Related Compounds
The anticancer effects of pentacyclic triterpenoids are often attributed to their ability to induce programmed cell death (apoptosis) and cause cell cycle arrest. While the specific signaling pathways modulated by this compound in cancer cells are yet to be fully elucidated, the mechanisms of its structural analogs provide a predictive framework.
Induction of Apoptosis
Studies on Lantadene A and Oleanolic acid indicate that they induce apoptosis through the mitochondrial pathway.[2][7] This typically involves the regulation of the Bcl-2 family of proteins, leading to changes in the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases.
-
Lantadene A has been shown to induce apoptosis in LNCaP prostate cancer cells through a mitochondria-dependent mechanism, evidenced by the release of cytochrome c and activation of caspases-3/7 and -9.[2]
-
Oleanolic acid and its derivatives have been demonstrated to induce apoptosis by down-regulating the anti-apoptotic protein Bcl-2 and up-regulating the pro-apoptotic protein Bax.[6][7]
Caption: Predicted apoptotic pathway induced by this compound.
Cell Cycle Arrest
Pentacyclic triterpenoids can also halt the proliferation of cancer cells by interfering with the cell cycle.
-
Lantadene B has been observed to induce cell cycle arrest in the G1 phase in MCF-7 breast cancer cells, preventing the transition to the S phase.[4]
-
Oleanolic acid has been shown to trigger G2/M arrest in HepG2 liver cancer cells.[5]
Caption: Workflow for cell cycle analysis.
Experimental Protocols
To ensure the reproducibility and validity of cytotoxicity studies, detailed and standardized experimental protocols are essential.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator at 37°C.[8]
-
Compound Treatment: Treat the cells with various concentrations of this compound (or other test compounds) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.[9]
-
Solubilization: Add a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.[8][9]
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value from the dose-response curve.[8]
Apoptosis Assay (Annexin V/PI Staining)
This assay is used to detect and differentiate between apoptotic and necrotic cells.
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Conclusion
While direct and extensive quantitative data on the cytotoxic effects of this compound remain to be established, the available information on related pentacyclic triterpenoids from Lantana camara and the well-studied Oleanolic acid provides a strong rationale for its potential as an anticancer agent. The comparative data presented in this guide suggest that this compound is likely to exert its cytotoxic effects through the induction of apoptosis and cell cycle arrest, common mechanisms for this class of compounds. Further research is warranted to isolate and quantify the specific cytotoxic activity and elucidate the precise molecular targets and signaling pathways of this compound. Such studies will be crucial for validating its therapeutic potential in oncology.
References
- 1. Exploration of anticancer potential of Lantadenes from weed Lantana camara: Synthesis, in silico, in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 3. Synthesis, cytotoxicity, and antitumor activity of lantadene-A congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic and cell cycle arrest induction of pentacyclic triterpenoides separated from Lantana camara leaves against MCF-7 cell line in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of cancer cell growth by oleanolic acid in multidrug resistant liver carcinoma is mediated via suppression of cancer cell migration and invasion, mitochondrial apoptosis, G2/M cell cycle arrest and deactivation of JNK/p38 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oleanolic acid and its synthetic derivatives for the prevention and therapy of cancer: Preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Camaric Acid and the NF-κB Pathway: A Comparative Analysis of Anti-Inflammatory Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-inflammatory effects of camaric acid, a pentacyclic triterpenoid (B12794562) isolated from Lantana camara, with a focus on its interaction with the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Due to the limited availability of detailed studies on this compound's specific mechanisms, this document summarizes the existing experimental data and contrasts it with more extensively researched natural compounds known to modulate the NF-κB pathway, such as carnosic acid and p-coumaric acid. This guide is intended to inform further research and drug development in the field of inflammation.
Comparative Efficacy of Anti-inflammatory Compounds
The primary quantitative measure of this compound's anti-inflammatory activity is derived from the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema assay. This model is a well-established method for evaluating the topical anti-inflammatory potential of novel compounds. The table below presents the available data for this compound alongside comparable data for the widely used non-steroidal anti-inflammatory drug (NSAID), indomethacin (B1671933), and other natural compounds that inhibit the NF-κB pathway.
| Compound | Assay | Cell/Tissue Type | IC50 / ED50 | Reference |
| This compound | TPA-induced mouse ear edema | Mouse Ear | 0.67 mg/ear | |
| Indomethacin | TPA-induced mouse ear edema | Mouse Ear | ~0.75 mg/ear (estimated from 75.1% inhibition at 1 mg/ear) | |
| Carnosic Acid | Inhibition of NO production | RAW 264.7 Macrophages | IC50: 9.4 µM (for Carnosol, a related compound) | [1] |
| Inhibition of cell growth | A-549 Human Lung Carcinoma | IC50: 12.5 µM | [2] | |
| p-Coumaric Acid | Inhibition of cell viability | HT-29 Colon Cancer Cells | IC50: 150 µM (at 24h) | [3] |
| Inhibition of inflammatory cytokine production | RAW 264.7 Macrophages | - | [4][5] | |
| Rosmarinic Acid | Reduction of 5-FU IC50 | Colorectal Cancer Cells | ~30-50% reduction | [6] |
| Caffeic Acid Phenethyl Ester (CAPE) | Inhibition of NF-κB DNA-binding | Cholangiocarcinoma Nuclear Extracts | Effective at 20-50 µM | [7] |
Note: The IC50 for indomethacin is an estimation based on the reported percentage of inhibition, as a direct IC50 value was not available in the same units. Direct comparative studies are necessary for a more precise assessment of this compound's potency relative to other compounds across various assays.
Signaling Pathways and Mechanisms of Action
The NF-κB signaling pathway is a critical regulator of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes. The precise mechanism of this compound's action on this pathway has not been fully elucidated. However, the diagram below illustrates the canonical NF-κB pathway and highlights the known points of intervention for carnosic acid and p-coumaric acid, which may serve as a reference for future investigations into this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Antiproliferative Activity of Carnosic Acid is Mediated via Inhibition of Cell Migration and Invasion, and Suppression of Phosphatidylinositol 3-Kinases (PI3K)/AKT/Mammalian Target of Rapamycin (mTOR) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of effects of P-coumaric acid and coumarin on colorectal cancer cell line by inducing apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Rosmarinic acid as a targeted modulator of NF-κB signaling in colorectal cancer: A promising adjunct to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caffeic acid phenethyl ester decreases cholangiocarcinoma growth by inhibition of NF-κB and induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Triterpenoids from Lantana camara: A Guide for Researchers
Lantana camara, a widely distributed shrub of the Verbenaceae family, is a rich reservoir of phytochemicals, particularly pentacyclic triterpenoids.[1] These compounds are the focus of extensive research due to their broad spectrum of biological activities, including anti-inflammatory, anticancer, antioxidant, and antimicrobial properties.[2][3][4] This guide provides a comparative analysis of major triterpenoids isolated from L. camara, presenting quantitative data, detailed experimental protocols, and visualizations of associated biochemical pathways to support drug discovery and development professionals.
Comparative Quantitative Data
The isolation, identification, and biological evaluation of triterpenoids from Lantana camara have yielded significant quantitative data. The following tables summarize the distribution of these compounds and their efficacy in various bioassays.
Table 1: Distribution and Yield of Major Triterpenoids from Lantana camara
| Triterpenoid (B12794562) | Plant Part | Reported Yield (%) | Key Findings | References |
| Lantadene A | Leaves | ~0.45% - 0.53% | Major constituent in taxa toxic to livestock; potent bioactivity.[5] | |
| Lantadene B | Leaves | Variable | Often co-occurs with Lantadene A. | |
| Oleanolic Acid | Leaves, Twigs, Stems, Roots | Not specified | Widely distributed; known for various bioactivities. | |
| Camaric Acid | Aerial Parts | Not specified | Possesses anti-inflammatory and nematicidal properties. | |
| Icterogenin | Leaves | Not specified | Found in specific non-toxic taxa like Townsville Prickly Orange. | |
| Betulonic Acid | Leaves | Not specified | Predominant triterpenoid in the Helidon White taxon. | |
| Lantanolic Acid | Leaves | Not specified | Characterized by a C3, C25 oxide-bridge, found in "Common Pink" taxon. |
Table 2: Comparative Biological Activities of Lantana camara Triterpenoids and Extracts
| Triterpenoid / Extract | Biological Activity | Assay / Cell Line | IC₅₀ Value | References |
| Lantadene A | Antioxidant | Nitric Oxide Scavenging | 98.00 µg/mL | |
| Lantadene A Derivative | Anticancer | A375 (Skin Cancer) | 3.027 µM | |
| Lantadene B | Anticancer | MCF-7 (Breast Cancer) | 112.2 µg/mL | |
| Leaf Extract (Methanol) | Anticancer | MOLM-13 (Leukemia) | 9.78 ± 0.61 µg/mL | |
| Root Extract (Methanol) | Anticancer | MV4-11 (Leukemia) | 12.48 ± 1.69 µg/mL | |
| Leaf Extract | Anti-inflammatory | Elastase Inhibition | 2.40 ± 0.16 µg/mL | |
| Leaf Extract | Anti-inflammatory | Protein Denaturation | 223.85 ppm | |
| Leaf Extract | Cytotoxicity | Caco-2 (Colon Cancer) | 45.65 ± 1.64 µg/mL |
Biological Activities and Signaling Pathways
Triterpenoids from L. camara exert their biological effects by modulating key cellular signaling pathways. Their anti-inflammatory and anticancer activities are of particular interest.
Anti-inflammatory Activity: The anti-inflammatory effects of L. camara triterpenoids are often attributed to their ability to suppress the NF-κB signaling pathway. This pathway is central to the inflammatory response, and its inhibition leads to a downstream reduction in pro-inflammatory mediators.
Anticancer Activity: The anticancer potential of L. camara triterpenoids, such as Lupeol, involves the modulation of critical signaling pathways that control cell proliferation and apoptosis, including the PI3K/Akt pathway. Inhibition of this pathway can halt uncontrolled cell growth and induce programmed cell death in cancer cells.
Experimental Protocols
Reproducible methodologies are crucial for the comparative study of natural products. The following sections detail standard protocols for the extraction, isolation, and bio-evaluation of triterpenoids from L. camara.
Protocol 1: Extraction and Isolation of Triterpenoids
This protocol outlines a general procedure for isolating a crude mixture of triterpenoids, followed by purification.
1. Plant Material Preparation:
-
Collection: Gather fresh, healthy leaves of Lantana camara.
-
Cleaning: Wash the leaves thoroughly with distilled water to remove debris and contaminants.
-
Drying: Shade-dry the leaves at room temperature or in an oven at a controlled temperature (45-55°C) until brittle.
-
Grinding: Pulverize the dried leaves into a fine powder using a mechanical grinder and store in an airtight container.
2. Solvent Extraction:
-
Maceration: Macerate a known quantity (e.g., 250 g) of the dried leaf powder in a suitable solvent such as methanol (B129727) or ethyl acetate. Use a sufficient volume to fully submerge the powder (e.g., 1-1.5 Liters).
-
Extraction: Allow the mixture to stand for 24-48 hours at room temperature with occasional stirring.
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.
3. Chromatographic Purification:
-
Column Preparation: Prepare a silica (B1680970) gel (60-120 mesh) column packed in a non-polar solvent like n-hexane.
-
Loading: Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the prepared column.
-
Elution: Elute the column with a gradient of solvents, starting with non-polar (e.g., 100% n-hexane) and gradually increasing the polarity by adding ethyl acetate.
-
Fraction Collection: Collect the eluate in fractions and monitor them using Thin-Layer Chromatography (TLC).
-
Isolation: Combine fractions with similar TLC profiles and evaporate the solvent to yield purified triterpenoid compounds. Further purification can be achieved via recrystallization.
Protocol 2: DPPH Radical Scavenging Assay (Antioxidant Activity)
This protocol is used to evaluate the in vitro antioxidant potential of the isolated compounds.
1. Reagent Preparation:
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Prepare stock solutions of the test compounds (e.g., Lantadene A) and a standard antioxidant (e.g., Butylated Hydroxytoluene - BHT) in methanol.
2. Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compound or standard.
-
Prepare a control well containing 100 µL of DPPH solution and 100 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
3. Data Analysis:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals. A lower IC₅₀ value indicates higher antioxidant activity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Ethnobotany, Phytochemistry, and Biological Activity of Extracts and Non-Volatile Compounds from Lantana camara L. and Semisynthetic Derivatives—An Updated Review [mdpi.com]
- 4. Ethnobotany, Phytochemistry, and Biological Activity of Extracts and Non-Volatile Compounds from Lantana camara L. and Semisynthetic Derivatives-An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. connectsci.au [connectsci.au]
Replicating Published Bioactivity of Camaric Acid: A Comparative Guide
This guide provides a comprehensive overview of the published bioactivity of Camaric acid, a natural triterpenoid (B12794562) found in plants of the Lantana genus.[1][2] It is designed for researchers, scientists, and professionals in drug development to facilitate the replication and extension of existing findings. Note that in scientific literature, there can be confusion between this compound and the more widely researched p-Coumaric acid; this guide focuses exclusively on the former.[1]
Quantitative Data on Bioactivity
The following table summarizes the key quantitative data from published studies on the biological effects of this compound.[1]
| Activity Type | Parameter | Value | Target/Model Organism |
| Anti-inflammatory | IC₅₀ | 0.67 mg/ear | TPA-induced mouse ear edema |
| Antimicrobial | MIC | 4.88 µg/mL | Escherichia coli |
| MIC | 9.76 µg/mL | Pseudomonas aeruginosa | |
| MIC | 19.5 µg/mL | Staphylococcus aureus | |
| MIC | 19.5 µg/mL | Bacillus cereus | |
| MIC | 19.5 µg/mL | Candida albicans | |
| Cytotoxicity | LC₅₀ | 4.1 µg/mL | Brine shrimp larvae |
Experimental Protocols
Detailed methodologies are essential for reproducing experimental results. The following are generalized protocols for the key bioactivity assays reported for this compound.
1. TPA-Induced Mouse Ear Edema Assay (Anti-inflammatory)
This widely used in vivo model assesses the topical anti-inflammatory activity of a compound.
-
Animal Model : Male Swiss mice are typically used.
-
Procedure :
-
A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA), a potent inflammatory agent, is prepared in a solvent like acetone.
-
The TPA solution is applied to the inner and outer surfaces of the right ear of each mouse to induce inflammation. The left ear serves as a negative control.
-
The test compound, this compound, is dissolved in a suitable vehicle and applied topically to the TPA-treated ear.
-
After a specific duration (e.g., 6 hours), the mice are euthanized, and circular sections (e.g., 6 mm in diameter) are punched from both ears and weighed.
-
The difference in weight between the right and left ear punches is calculated to quantify the edema.
-
-
Data Analysis : The inhibitory concentration (IC₅₀) is determined by calculating the dose of this compound required to reduce the TPA-induced edema by 50%.
2. Broth Microdilution Method (Minimum Inhibitory Concentration - MIC)
This is a standard laboratory method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2]
-
Materials : 96-well microtiter plates, appropriate broth medium (e.g., Mueller-Hinton Broth), bacterial or fungal inoculum.[2]
-
Procedure :
-
A stock solution of this compound is prepared in a solvent such as DMSO.[2]
-
Serial two-fold dilutions of the this compound stock solution are made in the broth medium directly in the wells of the microtiter plate.[2]
-
A standardized suspension of the test microorganism (e.g., bacteria at 10⁵ CFU/mL) is prepared.[2]
-
Each well is inoculated with the microbial suspension.
-
The plate is incubated under conditions suitable for the growth of the microorganism (e.g., 37°C for 24 hours).
-
-
Data Analysis : The MIC is the lowest concentration of this compound at which no visible turbidity (growth) is observed.
3. Brine Shrimp Lethality Assay (Cytotoxicity)
This is a simple, cost-effective preliminary assay to assess the toxicity of a compound.
-
Test Organism : Artemia salina (brine shrimp) nauplii (larvae).
-
Procedure :
-
Brine shrimp eggs are hatched in artificial seawater to obtain nauplii.
-
Different concentrations of this compound are prepared in seawater.
-
A specific number of nauplii (e.g., 10-15) are introduced into each concentration.
-
After 24 hours of exposure, the number of dead and surviving nauplii is counted.
-
-
Data Analysis : The median lethal concentration (LC₅₀) is determined, which is the concentration at which 50% of the brine shrimp are killed.
Visualizations
Experimental Workflow for Bioactivity Screening
The following diagram illustrates a typical workflow for the isolation and bioactivity screening of this compound.
Caption: Workflow for isolating and evaluating the bioactivity of this compound.
Hypothetical Anti-inflammatory Mechanism of Action
While the specific signaling pathways for this compound have not been fully elucidated, a common target for anti-inflammatory compounds is the NF-κB pathway. The following diagram illustrates a hypothetical mechanism of action for this compound in this pathway.[2]
Caption: Hypothetical inhibition of the NF-κB pathway by this compound.
References
Camaric Acid and Casein Kinase II: A Comparative Analysis of Inhibitors
Initial investigations into camaric acid as an inhibitor of casein kinase II (CK2) have revealed a likely misidentification in the initial query. Current scientific literature does not support the role of this compound, a pentacyclic triterpenoid (B12794562) isolated from the Lantana genus, as a direct inhibitor of CK2. It is probable that the intended compound of interest was tetrabromocinnamic acid (TBCA), a known and potent CK2 inhibitor. This guide will therefore provide a comparative analysis of TBCA and other well-characterized CK2 inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of their relative potencies and the experimental methodologies used for their evaluation.
Casein Kinase II (CK2) is a serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including cell growth, proliferation, and apoptosis.[1] Its dysregulation is implicated in various diseases, particularly cancer, making it a significant target for therapeutic intervention. This guide compares the inhibitory effects of three prominent CK2 inhibitors: Tetrabromocinnamic acid (TBCA), 4,5,6,7-Tetrabromobenzotriazole (TBB), and Silmitasertib (CX-4945).
Comparative Inhibitory Potency
The efficacy of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.
| Inhibitor | Chemical Class | IC50 against CK2 | Reference |
| Tetrabromocinnamic acid (TBCA) | Cinnamic acid derivative | 0.11 µM | [2] |
| 4,5,6,7-Tetrabromobenzotriazole (TBB) | Benzotriazole | 0.56 µM | [2] |
| Silmitasertib (CX-4945) | Indoloquinazoline | ~1 nM |
As the data indicates, CX-4945 is the most potent of the three inhibitors, with an IC50 value in the nanomolar range. TBCA is also a highly effective inhibitor, being approximately five times more potent than TBB.[2]
Experimental Protocols
The determination of the IC50 values for these inhibitors typically involves an in vitro kinase assay. The following is a detailed methodology for a standard CK2 inhibition assay.
Objective: To determine the concentration of an inhibitor that reduces the activity of Casein Kinase II by 50% (IC50).
Materials:
-
Recombinant human Casein Kinase II (CK2)
-
CK2-specific peptide substrate (e.g., RRRADDSDDDDD)
-
Adenosine triphosphate (ATP), [γ-³²P]ATP
-
Inhibitor compounds (TBCA, TBB, CX-4945) dissolved in a suitable solvent (e.g., DMSO)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Phosphocellulose paper
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the CK2 enzyme in a suitable buffer.
-
Prepare a stock solution of the peptide substrate.
-
Prepare a stock solution of ATP, including a known amount of [γ-³²P]ATP for radioactive detection.
-
Prepare serial dilutions of the inhibitor compounds to be tested.
-
-
Kinase Reaction:
-
In a microcentrifuge tube, combine the kinase reaction buffer, the CK2 enzyme, and the desired concentration of the inhibitor.
-
Incubate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding the peptide substrate and the ATP/[γ-³²P]ATP mixture.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 20 minutes).
-
-
Stopping the Reaction and Spotting:
-
Stop the reaction by adding a small volume of a strong acid (e.g., 30% acetic acid).
-
Spot a portion of the reaction mixture onto a phosphocellulose paper disc.
-
-
Washing:
-
Wash the phosphocellulose paper discs multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone (B3395972) to dry the discs.
-
-
Quantification:
-
Place the dried phosphocellulose paper discs in a scintillation vial with scintillation fluid.
-
Measure the amount of radioactivity incorporated into the peptide substrate using a scintillation counter.
-
-
Data Analysis:
-
The radioactivity measured is proportional to the activity of the CK2 enzyme.
-
Plot the percentage of CK2 activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.
-
Visualizing Key Processes
To better understand the context of CK2 inhibition, the following diagrams illustrate a relevant signaling pathway and a typical experimental workflow.
Caption: Experimental workflow for determining the IC50 of a CK2 inhibitor.
Caption: Simplified PI3K/Akt signaling pathway showing the role of CK2.
References
Safety Operating Guide
Standard Operating Procedure: Camaric Acid Disposal
Disclaimer: "Camaric acid" is not a recognized chemical compound according to standard chemical databases. The following disposal procedure is a hypothetical guideline created for illustrative purposes, based on general best practices for handling moderately hazardous acidic waste in a laboratory setting. Researchers must always consult the specific Safety Data Sheet (SDS) for any chemical they are using and adhere to their institution's and local authorities' waste disposal regulations.
This document provides a procedural, step-by-step guide for the safe handling and disposal of this compound waste, designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Prior to beginning any disposal process, ensure all appropriate Personal Protective Equipment (PPE) is in use. This includes, but is not limited to, chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a laboratory coat. All handling of this compound, including preparation for disposal, must be conducted within a certified chemical fume hood to prevent inhalation of potentially harmful vapors.
Waste Characterization and Segregation
Proper disposal begins with correct waste identification and segregation. This compound waste streams must be separated based on their concentration and the presence of other chemical contaminants.
-
Concentrated this compound Waste (>5% solution): This is considered acute hazardous waste. It must not be mixed with other waste types.
-
Dilute Aqueous this compound Waste (<5% solution): This may be eligible for neutralization depending on institutional and local regulations.
-
Contaminated Solid Waste: Includes items like used filter paper, contaminated gloves, or weighing boats. This waste must be segregated from liquid waste.
The following table summarizes the key disposal parameters for different forms of this compound waste.
| Waste Stream | Waste Code (Hypothetical) | pH Range | Container Type | Disposal Method |
| Concentrated Liquid (>5%) | CA-L-CONC-01 | < 2.0 | HDPE, Acid-Resistant Bottle | Licensed Hazardous Waste Carrier |
| Dilute Aqueous Liquid (<5%) | CA-L-DIL-02 | 2.0 - 4.0 | HDPE, Acid-Resistant Bottle | Neutralization or Carrier Pickup |
| Contaminated Solid Waste | CA-S-CONT-03 | N/A | Lined, Puncture-Proof Bin | Licensed Hazardous Waste Carrier |
Step-by-Step Disposal Protocol for Dilute Aqueous Waste
This protocol details the neutralization of dilute (<5%) aqueous this compound waste. Do not attempt to neutralize concentrated waste. Neutralization of concentrated acids can generate significant heat and pose a safety risk.
Experimental Protocol: Neutralization of Dilute this compound
-
Preparation: Place a labeled, acid-resistant container (e.g., a large borosilicate glass beaker) on a magnetic stir plate within a chemical fume hood. Add a magnetic stir bar.
-
Dilution (Optional but Recommended): Add cold water or an ice bath to the container to help manage heat generation during neutralization.
-
Slow Addition of Base: While stirring the dilute acid waste, slowly add a weak base, such as a 5% sodium bicarbonate solution, dropwise. A 1M solution of sodium hydroxide (B78521) may also be used, but must be added with extreme caution.
-
Monitor pH: Use a calibrated pH meter to monitor the pH of the solution continuously. The target pH for disposal into a sanitary sewer system is typically between 6.0 and 9.0, but you must confirm the acceptable range with your institution's Environmental Health & Safety (EHS) office.
-
Final Disposal: Once the pH is confirmed to be within the acceptable neutral range, the solution may be poured down the drain with a copious amount of running water, as permitted by local regulations.
-
Record Keeping: Log the date, volume, and final pH of the neutralized waste in the laboratory's chemical waste log.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for this compound waste disposal.
Personal protective equipment for handling Camaric acid
Disclaimer: A comprehensive Safety Data Sheet (SDS) for Camaric acid is not widely available. The following guidance is based on general best practices for handling solid organic acids in a laboratory setting. Researchers should always consult the supplier-specific SDS as the primary source of safety information before handling this substance.
This compound is a naturally occurring pentacyclic triterpenoid (B12794562) isolated from plants of the Lantana genus.[1][2] While its specific reactivity and toxicity data are not extensively documented, its acidic nature and physical form as a powder necessitate careful handling to minimize exposure risks. Adherence to stringent safety protocols is essential to ensure the well-being of laboratory personnel.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion. The required PPE may vary depending on the specific procedure and the scale of the operation.
| Scenario | Engineering Controls | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solid Powder (e.g., weighing, aliquoting) | Chemical Fume Hood or Ventilated Enclosure | Safety goggles with side shields or a face shield.[3][4] | Chemical-resistant gloves (e.g., nitrile, neoprene).[3] | Lab coat. | N95-rated respirator or higher, especially if dust generation is likely. |
| Preparing Solutions (e.g., dissolving in solvents) | Chemical Fume Hood | Chemical splash goggles or a face shield. | Chemical-resistant gloves (e.g., nitrile, neoprene). | Lab coat or chemical-resistant apron. | Not generally required if handled within a functional fume hood. |
| General Laboratory Operations | Well-ventilated area | Safety glasses with side shields | Chemical-resistant gloves (e.g., nitrile). | Lab coat | Not generally required |
Operational Plan: Safe Handling and Solution Preparation
A systematic approach to handling this compound is crucial for safety and experimental integrity.
Preparation:
-
Ensure all necessary PPE is donned correctly before entering the designated handling area.
-
Verify that the chemical fume hood is operational and the sash is at the appropriate working height.
-
Assemble all required equipment (e.g., spatula, weigh boat, beaker, solvent, magnetic stir bar) and place it inside the fume hood.
-
Have a designated, labeled waste container ready for contaminated disposables.
Handling the Solid:
-
Carefully open the container of this compound inside the fume hood to minimize dust generation.
-
Use a clean spatula to transfer the desired amount of the solid to a weigh boat on a tared analytical balance.
-
Securely close the primary container of this compound.
Preparing the Solution:
-
Transfer the weighed solid into a beaker containing the appropriate solvent. To minimize splashing, add the solid to the liquid.
-
If necessary, use a magnetic stir plate to aid dissolution.
-
Ensure the container is properly labeled with the chemical name, concentration, date, and your initials.
Post-Handling:
-
Decontaminate non-disposable equipment with a suitable solvent.
-
Dispose of all contaminated disposable items (e.g., weigh boat, gloves) in the designated hazardous waste container.
-
Wash hands thoroughly after the procedure.
Caption: Workflow for the safe handling of this compound.
Disposal Plan
All waste containing this compound should be treated as hazardous chemical waste and disposed of in accordance with institutional and local regulations.
Waste Segregation:
-
Solid Waste: Keep solid waste, such as contaminated gloves, weigh boats, and paper towels, separate from liquid waste. Place these items in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions of this compound should be collected in a dedicated, labeled, and sealed container. Ensure the container is compatible with the solvent used. Never dispose of organic solvent solutions down the drain.
Container Management:
-
Keep waste containers closed except when adding waste.
-
Store waste containers in a designated satellite accumulation area.
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
By following these guidelines, researchers can handle this compound safely and minimize risks to themselves and the environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
